molecular formula C9H15NO5 B3023490 7-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1408076-09-4

7-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B3023490
CAS No.: 1408076-09-4
M. Wt: 217.22
InChI Key: VSMBQNRXPCQSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable polar synthetic intermediate, often utilized as a structural alternative to common motifs like morpholine, offering potential improvements in metabolic robustness and hydrogen-bonding capacity for target engagement . The oxalate salt form, with a molecular formula of C9H15NO5 and a molecular weight of 217.22, is provided to enhance stability and handling . Researchers employ this building block in the synthesis of complex molecules, including spirocyclic oxetane-fused heterocycles such as benzimidazoles . Its spirocyclic architecture, incorporating both oxetane and azetane rings, makes it a versatile scaffold for constructing novel ring-fused tetracyclic systems, as confirmed by X-ray crystallography in research settings . The compound requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to preserve its integrity . As a specialized research chemical, it is offered with a purity of ≥97% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBQNRXPCQSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-09-4
Record name 7-Oxa-2-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane Oxalate

[1][2]

Executive Summary

This compound is a high-value spirocyclic scaffold characterized by an azetidine ring spiro-fused to a tetrahydropyran ring.[1] As a "Next-Generation" bioisostere, it offers a strategic alternative to traditional morpholine and piperidine rings.[1] Unlike morpholine (pKa ~8.3), the 7-oxa-2-azaspiro[3.5]nonane core retains the high basicity of a secondary amine (pKa ~10–11) while significantly increasing fraction of sp3 character (

1

This guide details the structural identity, physicochemical properties, synthetic accessibility, and handling protocols for the oxalate salt form.[1]

Chemical Identity & Structural Analysis[3][4]

The precise structural definition is critical due to the existence of regioisomers (e.g., 2-oxa-7-azaspiro[3.5]nonane).[1]

AttributeDetail
IUPAC Name This compound
Common Name 7-Oxa-2-azaspiro[3.5]nonane hemioxalate (or oxalate)
CAS Number (Salt) 1523571-04-1 (Note: Stoichiometry varies, typically 2:1 or 1:[1]1)
CAS Number (Free Base) 194157-10-3
Molecular Formula C

H

NO

x(C

H

O

)
Molecular Weight 127.19 g/mol (Free Base) / ~217.22 g/mol (1:1 Salt)
SMILES (Free Base) C1COCCC12CNC2
Core Geometry Spiro-fusion at C4 of the tetrahydropyran and C2 of the azetidine
Structural Visualization

The following diagram illustrates the core connectivity and the salt formation process.[1]

Gcluster_0Precursorscluster_1Free Base (CAS 194157-10-3)cluster_2Target Salt (CAS 1523571-04-1)THPTetrahydropyran-4-oneFB7-Oxa-2-azaspiro[3.5]nonane(Azetidine Core)LogP: 0.39 | pKa: ~10.8THP->FB  Cyclization & Reduction  CyanoCyanoacetateCyano->FBSaltOxalate Salt Form(Crystalline Solid)Enhanced StabilityFB->Salt  + Oxalic Acid (EtOH/Et2O)  

Figure 1: Structural lineage from precursors to the stable oxalate salt form.[1]

Physicochemical Profile

The oxalate salt is preferred for handling due to the volatility and hygroscopicity of the free amine.[1]

Solid-State Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: Typically >150°C (decomposition) .[1] Note: Exact MP depends on stoichiometry (1:1 vs 2:1). Experimental verification via DSC is recommended for new batches.

  • Hygroscopicity: Low to Moderate.[1] Oxalates are generally less hygroscopic than hydrochloride salts for secondary amines.[1]

Solution Properties (Free Base Derived)
  • Lipophilicity (LogP): 0.39 (Experimental/Predicted consensus).[1] This low LogP makes it ideal for lowering the overall lipophilicity of lead compounds (LLE optimization).[1]

  • Basicity (pKa): ~10.8 (Calculated) .[1]

    • Insight: The azetidine nitrogen is significantly more basic than morpholine (pKa 8.[1]3) or piperidine (pKa ~11).[1] This ensures the nitrogen remains protonated at physiological pH, potentially improving solubility and hERG safety margins compared to more lipophilic bases.[1]

  • Topological Polar Surface Area (TPSA): 21.26 Ų .[1]

Comparative Analysis: "The Spiro Effect"
PropertyMorpholine2-Oxa-7-azaspiro[3.5]nonane7-Oxa-2-azaspiro[3.5]nonane
Structure MonocyclicSpiro (Oxetane/Piperidine)Spiro (Azetidine/THP)
Vector Flat (Chair)3D (Spiro)3D (Spiro)
pKa 8.3~8.5~10.8
Role StandardLow pKa BioisostereHigh pKa Bioisostere

Synthetic Accessibility & Stability[1]

Synthesis Route (Lactam Reduction Strategy)

The most robust synthesis avoids direct cyclization of halo-ethers and instead utilizes a stepwise ring construction.[1]

  • Knoevenagel Condensation: Reaction of tetrahydropyran-4-one with ethyl cyanoacetate.[1]

  • Michael Addition: Addition of cyanide (e.g., KCN) to form the gem-cyano ester.[1]

  • Reduction/Cyclization: Hydrogenation or hydride reduction (LiAlH

    
    ) converts the nitrile/ester to the amino-alcohol, which cyclizes to the spiro-lactam.[1]
    
  • Final Reduction: The lactam is reduced (LiAlH

    
     or BH
    
    
    ) to the secondary amine.[1]
  • Salt Formation: Treatment with anhydrous oxalic acid in ethanol/ether precipitates the salt.[1]

Stability & Storage[1]
  • Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: >2 years if kept dry.[1] The oxalate counter-ion protects the secondary amine from oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO

    
    ).[1]
    

Experimental Protocols

Protocol A: "Free-Basing" for Coupling Reactions

Objective: To release the reactive free amine from the oxalate salt for use in S

1
  • Suspension: Suspend 1.0 eq of this compound in DCM or EtOAc (10 mL/g).

  • Neutralization: Add 3.0 eq of saturated aqueous NaHCO

    
     or 1M NaOH.
    
    • Note: Use NaOH if rapid partitioning is required; NaHCO

      
       is gentler but requires vigorous stirring for 15 mins.[1]
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM/isopropanol (3:1) to ensure recovery of the polar amine.[1]

  • Drying: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate immediately before use.
    • Warning: Do not store the free base as an oil for extended periods; it may absorb CO

      
      .[1]
      
Protocol B: Stoichiometry Verification (H-NMR)

Objective: Determine if the batch is a 1:1 or 2:1 salt.[1]

  • Dissolve ~5 mg of the salt in D

    
    O or DMSO-d
    
    
    .[1]
  • Integrate the signal for the oxalate peak (singlet, typically absent in D

    
    O due to exchange, but visible in DMSO if not fully exchanged, or infer from integration of amine protons vs weight).[1]
    
  • Better Method: Perform elemental analysis (CHN).[1]

    • 1:1 Salt (C

      
      H
      
      
      NO
      
      
      ):
      C ~49.7%, H ~6.9%, N ~6.4%.[1]
    • 2:1 Salt (C

      
      H
      
      
      N
      
      
      O
      
      
      ):
      C ~55.8%, H ~8.2%, N ~8.1%.[1]

Applications in Drug Design[1][3][6]

This scaffold is particularly useful in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]

Decision Matrix: When to use 7-Oxa-2-azaspiro[3.5]nonane?

Use this scaffold when your lead compound contains a piperidine or morpholine and you need to:

  • Increase Solubility: The high pKa ensures ionization, improving aqueous solubility.[1]

  • Block Metabolism: The spiro quaternary carbon prevents oxidation at the vulnerable 4-position of piperidine.[1]

  • Explore New Vectors: The azetidine ring projects substituents at different angles compared to a 6-membered ring, potentially picking up novel H-bond interactions.[1]

DecisionTreeStartLead Optimization IssueSolubilityPoor Solubility?Start->SolubilityMetabHigh Metabolic Clearance?Solubility->MetabNoAction1Use 7-Oxa-2-aza(High pKa = Ionized)Solubility->Action1YesVectorNeed Novel IP/Vector?Metab->VectorNoAction3Spiro Core BlocksMetabolic HotspotsMetab->Action3YesVector->Action1YesAction2Use 2-Oxa-7-aza(Low pKa = Neutral)

Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry.

References

  • PubChem. 7-Oxa-2-azaspiro[3.5]nonane | C7H13NO.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding on spiro-azetidine synthesis).

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Comparison of oxa-spiro properties).

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie, 47(24), 4512-4515.[1] (Foundational work on spiro physicochemical properties).[1][2]

7-Oxa-2-azaspiro[3.5]nonane Oxalate: A Technical Guide to Physicochemical Profiling and Bioisosteric Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift towards increasing the fraction of sp3-hybridized carbons (Fsp3) has driven the adoption of spirocyclic scaffolds. 7-Oxa-2-azaspiro[3.5]nonane serves as a premier bioisostere for traditional saturated heterocycles like morpholine and piperidine[1]. By replacing planar or metabolically susceptible rings with this rigid, three-dimensional spirocycle, drug developers can significantly enhance metabolic stability, improve aqueous solubility, and mitigate off-target liabilities such as hERG inhibition (2)[2].

This whitepaper provides an authoritative overview of 7-Oxa-2-azaspiro[3.5]nonane oxalate, detailing its critical physicochemical parameters (CAS numbers, molecular weights), structural rationale, and validated laboratory protocols for its integration into drug discovery pipelines[3].

Physicochemical Profiling: CAS Number and Molecular Weight

When sourcing or analyzing 7-Oxa-2-azaspiro[3.5]nonane, researchers must account for its salt forms. The free base is a secondary amine that is often prone to degradation or volatilization. Consequently, it is predominantly supplied as an oxalate salt to ensure long-term bench stability, ease of handling (as a free-flowing solid), and precise stoichiometric control during synthesis.

Depending on the supplier and the crystallization process, the oxalate salt exists in two primary stoichiometries: a 1:1 oxalate and a 2:1 hemioxalate.

Table 1: Physicochemical Specifications of 7-Oxa-2-azaspiro[3.5]nonane Variants
Compound VariantStoichiometryCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Free Base N/A194157-10-3C₇H₁₃NO127.18[4]
Oxalate Salt 1:11408076-09-4C₇H₁₃NO · C₂H₂O₄217.22[5]
Hemioxalate Salt 2:11523571-04-12(C₇H₁₃NO) · C₂H₂O₄344.41

Note: The 2:1 hemioxalate (CAS 1523571-04-1) is frequently encountered in high-throughput screening libraries and commercial building block catalogs due to its optimal crystalline packing.

Structural Rationale in Drug Discovery

The strategic incorporation of 7-oxa-2-azaspiro[3.5]nonane is rooted in the concept of scaffold hopping . Traditional morpholine or piperidine rings often suffer from rapid N-dealkylation or oxidation by Cytochrome P450 enzymes in vivo[2].

By constraining the heteroatoms within a spirocyclic framework, the molecule achieves:

  • Increased Fsp3 Character : Enhances the 3D complexity of the molecule, which statistically correlates with higher clinical success rates.

  • Metabolic Shielding : The steric bulk and altered electron density around the spiro-center protect the amine from rapid enzymatic degradation.

  • Vectorization : The rigid spirocyclic core projects substituents at highly predictable angles, allowing for precise interactions with target binding pockets[1].

BioisostericWorkflow Morpholine Traditional Scaffold (Morpholine/Piperidine) Liability Metabolic Liability (CYP450 Oxidation) Morpholine->Liability In vivo metabolism Spirocycle Spirocyclic Bioisostere (7-Oxa-2-azaspiro[3.5]nonane) Morpholine->Spirocycle Scaffold Hopping Fsp3 Increased Fsp3 Character & 3D Rigidity Spirocycle->Fsp3 Structural Modification ADME Improved ADME Profile (Metabolic Stability, Lower hERG) Fsp3->ADME Pharmacological Outcome

Workflow of bioisosteric replacement using 7-Oxa-2-azaspiro[3.5]nonane to improve ADME profiles.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following workflows detail the analytical verification and synthetic incorporation of the oxalate salt, explicitly defining the causality behind each procedural step.

Protocol A: Analytical Validation (LC-MS)

Before synthetic incorporation, the integrity of the this compound salt must be verified.

  • Sample Preparation : Dissolve 1 mg of the oxalate salt in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. It ensures the secondary amine remains fully protonated for optimal ionization in Electrospray Ionization Positive mode (ESI+), and it helps overcome the ion-pairing effect of the oxalate counterion.

  • Chromatographic Separation : Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column.

    • Causality: The free base (MW 127.18) is highly polar[4]. Standard C18 columns often fail to retain such small, polar aliphatic amines, leading to co-elution with the solvent front. A HILIC column ensures adequate retention (k' > 2).

  • Mass Detection : Monitor for the [M+H]⁺ ion at m/z 128.1 .

    • Causality: In ESI+ mode, the oxalate counterion (MW 90.03) will not be detected. The mass spectrometer will only resolve the protonated free base.

Protocol B: Synthetic Incorporation (Amide Coupling)

Integrating the spirocycle into a larger drug scaffold requires careful management of the oxalate salt[3].

  • Free-Basing the Amine : Suspend 1.0 equivalent of this compound (CAS 1408076-09-4) in anhydrous N,N-Dimethylformamide (DMF)[5]. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: The secondary amine is locked in a salt complex with oxalic acid. DIPEA, a non-nucleophilic base, neutralizes the oxalic acid, liberating the nucleophilic secondary amine without participating in downstream coupling reactions.

  • Activation of the Carboxylic Acid : In a separate vial, dissolve 1.0 equivalent of the target carboxylic acid in DMF. Add 1.1 equivalents of HATU and 1.0 equivalent of DIPEA. Stir for 10 minutes.

    • Causality: HATU generates a highly reactive active ester. This is critical because the nitrogen in the azaspiro[3.5]nonane system is sterically hindered by the adjacent spiro-carbon, making standard coupling agents (like EDC/HOBt) inefficient.

  • Coupling : Transfer the activated acid solution to the free-based spirocycle. Stir at room temperature for 2-4 hours.

    • Causality: The rigid nature of the spirocycle limits its conformational flexibility, requiring a highly reactive electrophile to drive the reaction to completion.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Causality: The basic aqueous quench removes any unreacted oxalic acid and water-soluble HATU byproducts, partitioning the desired amide product into the organic layer.

Conclusion

This compound is a highly valuable building block in the medicinal chemist's toolkit. By understanding its exact physicochemical properties—specifically the differences between its 1:1 (CAS 1408076-09-4, MW 217.22) and 2:1 (CAS 1523571-04-1, MW 344.41) oxalate forms—researchers can ensure accurate stoichiometric calculations[5],. When leveraged correctly, this spirocycle reliably improves the pharmacokinetic profiles of pipeline candidates.

References

  • This compound(2:1) - Sigma-Aldrich. sigmaaldrich.com.
  • 1408076-09-4 | 7-Oxa-2-azaspiro[3.
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applic
  • Synthesis of Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. fujc.pp.ua.

Sources

solubility profile of 7-Oxa-2-azaspiro[3.5]nonane oxalate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 7-Oxa-2-azaspiro[3.5]nonane oxalate , a critical spirocyclic building block in modern medicinal chemistry.

Executive Summary & Physicochemical Context

Compound: this compound CAS: 194157-10-3 (1:1 salt) / 1523571-04-1 (2:1 salt) Class: Spirocyclic Amine Salt[1]

The solubility profile of this compound is governed by the interplay between its spirocyclic ether scaffold and the oxalate counterion . Unlike traditional aliphatic amines, the incorporation of the oxetane ring (in the spiro[3.5] system) significantly lowers lipophilicity (


LogD 

-1.0 compared to carbocyclic analogs), dramatically enhancing aqueous solubility.

The oxalate salt form is specifically engineered to stabilize the free amine (often a volatile or hygroscopic oil) into a crystalline solid. This creates a distinct solubility dichotomy: high affinity for protic/polar media and near-total exclusion from non-polar organic solvents .

Solubility Landscape: Water vs. Organic Solvents

The following profile represents the consensus behavior for spirocyclic amine oxalates, synthesized from structural activity relationship (SAR) data of oxa-spirocycles [1] and standard salt selection protocols.

Solubility Hierarchy Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic DriverApplication
Aqueous Water, PBS (pH 7.4)High (>50 mg/mL)Ionic dissociation of oxalate; H-bonding of ether oxygen.Biological assays, formulation.
Polar Aprotic DMSO, DMFHigh (>30 mg/mL)High dielectric constant solvates the cation/anion pair.Stock solution preparation (20mM+).
Polar Protic MethanolModerate Solvation of ionic species, but lower dielectric than water.Synthesis workup; transfer solvent.
Lower Alcohols Ethanol, IsopropanolLow to Moderate Reduced polarity increases lattice energy dominance.Recrystallization (often used as the "good" solvent in hot/cold cycles).
Polar Organic Acetone, AcetonitrileLow Insufficient solvation energy to break the ionic lattice.Antisolver precipitation.
Non-Polar DCM, Ethyl Acetate, HexaneInsoluble Lack of H-bonding/dipole interaction.Washing impurities from the solid salt.
The "Oxa-Spiro" Effect

Research indicates that replacing a methylene unit with an oxygen atom in spirocycles (forming the 7-oxa analog) can increase water solubility by up to 40-fold compared to the carbocyclic parent [1].[2] This is due to the reduced lipophilicity and the ability of the ether oxygen to accept hydrogen bonds from water molecules, stabilizing the solvated shell around the cation.

Experimental Protocol: Saturation Shake-Flask Method

Standardized workflow for determining precise solubility limits.

To validate the specific solubility of your batch (which varies by crystal habit and purity), use this self-validating protocol.

Phase 1: Preparation
  • Weighing: Dispense 10 mg of this compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (Water, DMSO, or MeOH).

  • Observation:

    • Dissolved immediately? Solubility is >100 mg/mL.

    • Undissolved? Proceed to Phase 2.

Phase 2: Equilibrium (The Shake-Flask)
  • Add solvent in 50 µL increments until visible dissolution ceases or a target volume (e.g., 1 mL) is reached.

  • Agitation: Place vials on an orbital shaker at 25°C for 24 hours . This ensures thermodynamic equilibrium, breaking metastable supersaturation.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (for organics) or PES filter (for water) to remove undissolved micro-particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve of the fully dissolved compound.

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: 10 mg Solid Sample AddSolvent Add 100 µL Solvent Start->AddSolvent Check Visual Check AddSolvent->Check HighSol Solubility > 100 mg/mL Check->HighSol Clear Solution AddMore Add 50 µL Increments Check->AddMore Solid Remains Shake Shake 24h @ 25°C (Equilibrium) AddMore->Shake Filter Filter (0.22 µm) Shake->Filter Analyze Quantify (HPLC/LC-MS) Filter->Analyze

Figure 1: Decision tree for rapid solubility assessment using the Saturation Shake-Flask method.

Implications for Drug Development

A. Formulation Strategy

The high water solubility of the oxalate salt makes it an ideal candidate for aqueous formulations (IV or oral solutions) without the need for complex cyclodextrin encapsulation or harsh co-solvents.

  • Recommendation: For in vivo studies, dissolve in PBS (pH 7.4) . The buffering capacity will neutralize the oxalic acid released, generating the free base in situ at physiological pH.

B. Synthesis & Purification

The solubility differential between Methanol (Moderate) and Isopropyl Alcohol (Low) provides a robust purification pathway.

  • Recrystallization Protocol: Dissolve the crude salt in minimal boiling Methanol. Slowly add Isopropyl Alcohol (IPA) or Ethyl Acetate as an antisolvent while cooling. The pure oxalate salt will crystallize, leaving impurities in the mother liquor.

C. Analytical Handling
  • HPLC Diluent: Do not dissolve samples in pure Acetonitrile, as the salt may precipitate. Use Water:Acetonitrile (90:10) or pure DMSO as the sample diluent to ensure complete solubilization before injection.

References

  • Wuitschik, G., et al. (2010). "Oxa-spirocycles: Synthesis, Properties, and Applications."[2] Journal of Medicinal Chemistry. (Demonstrates the 40-fold solubility increase of oxa-spirocycles vs. carbocycles).

  • Sigma-Aldrich. (n.d.). "this compound Safety Data Sheet." (Confirming physicochemical classification).

  • Toku-E. (n.d.). "Solubility Data Resource for Amine Salts." (General solubility trends for amine oxalates).

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. (Basis for the Shake-Flask Protocol).

Sources

Escaping Flatland: The Strategic Implementation of Azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of azaspiro[3.5]nonane pharmacophores, designed for medicinal chemists and drug development professionals.

For decades, medicinal chemistry relied heavily on planar,


-hybridized aromatic rings. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high attrition rates in clinical trials, and off-target toxicity. As a Senior Application Scientist, I advocate for the "Escape from Flatland" paradigm—a strategic shift toward 

-rich, three-dimensional architectures.

Among these modern structural motifs, the azaspiro[3.5]nonane scaffold has emerged as a highly privileged pharmacophore. Characterized by a four-membered ring spiro-fused to a six-membered nitrogen-containing heterocycle, this rigid 3D framework restricts conformational flexibility. This restriction minimizes the entropic penalty upon target binding while drastically altering the molecule's physicochemical profile[1].

Physicochemical Advantages over Traditional Bioisosteres

When substituting a traditional piperidine or morpholine ring with an azaspiro[3.5]nonane or its oxa-derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane), the spatial projection of functional groups is fundamentally altered. The steric bulk of the spiro-fusion shields adjacent carbon atoms from Cytochrome P450 (CYP450) mediated oxidation, inherently boosting metabolic stability[2]. Furthermore, the disruption of molecular planarity prevents tight crystal lattice packing, which directly enhances aqueous solubility.

Table 1: Comparative Physicochemical Impact of Spirocyclic Integration | Scaffold Motif | 3D Character (


) | Relative LogD (pH 7.4) | Aqueous Solubility | Metabolic Stability (HLM 

) | | :--- | :--- | :--- | :--- | :--- | | Piperidine | Low-Moderate | Baseline | Baseline | Moderate | | Morpholine | Low-Moderate | -0.5 to -0.8 | High | Moderate to High | | Azaspiro[3.5]nonane | High | -0.8 to -1.0 | Very High | Excellent |

Note: Data reflects general trends observed when replacing flat bioisosteres with azaspiro[3.5]nonane derivatives in lead optimization campaigns[1][2].

Validated Therapeutic Applications

The therapeutic potential of azaspiro[3.5]nonanes is not merely theoretical; it has been rigorously validated across diverse biological targets.

FAAH Inhibition for Analgesia

Fatty acid amide hydrolase (FAAH) degrades the endocannabinoid anandamide (AEA). Inhibiting FAAH raises AEA levels, providing cannabinoid-like pain relief without the psychoactive side effects of direct CB1 agonists. During lead optimization, researchers discovered that utilizing a 7-azaspiro[3.5]nonane urea core (yielding the clinical candidate PF-04862853) resulted in remarkable potency (


) and favorable CNS drug-like properties[3][4].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active) AEA->FAAH Metabolized by CB1 CB1 Receptor Activation AEA->CB1 Accumulates & Binds Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Breakdown Inhibitor 7-Azaspiro[3.5]nonane Urea (PF-04862853) Inhibitor->FAAH Covalent Inhibition Analgesia Analgesic Effect (Pain Relief) CB1->Analgesia Signaling

Mechanistic pathway of FAAH inhibition by 7-azaspiro[3.5]nonane promoting analgesia.

GPR119 Agonism for Metabolic Disorders

GPR119 is a G-protein-coupled receptor targeted for type 2 diabetes treatment. A novel class of 7-azaspiro[3.5]nonane derivatives was synthesized where the rigid core perfectly oriented the piperidine N-capping group and the aryl group into the receptor's binding pocket. Compound 54g demonstrated a highly desirable pharmacokinetic profile and significant glucose-lowering effects in in vivo models[5].

Antiviral Protease Inhibition (SARS-CoV-2)

In the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), 6-azaspiro[3.5]nonane derivatives were utilized to target the S4 subsite. Crystallographic data revealed that the extended length of the[3.5] spirocycle (compared to smaller [3.3] variants) allows it to deeply engage the hydrophobic cleft. This physical extension "locks" the inhibitor into a single stable conformation, preventing the structural disorder that plagues highly flexible ligands[6].

Experimental Methodology: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic advantages of an azaspiro[3.5]nonane candidate, we utilize a Human Liver Microsome (HLM) stability assay. As an application scientist, I design this protocol as a self-validating system .

The Causality of the Design: We use Verapamil (high clearance) and Warfarin (low clearance) as concurrent control tracks. If Verapamil does not degrade, the microsomes are inactive. If Warfarin degrades rapidly, the assay is contaminated. An internal standard (IS) is added to the quench solution to normalize any matrix effects or ionization suppression during LC-MS/MS analysis.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock of the azaspiro[3.5]nonane test compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsomal Incubation: Combine the test compound (1 µM final) with HLMs (0.5 mg/mL protein concentration) in the buffer. Pre-incubate at 37°C for 5 minutes. Rationale: Pre-incubation ensures thermal equilibrium before enzymatic activation.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Point Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots. Immediately plunge the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point, while simultaneously extracting the analyte[1].

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to vials and analyze via LC-MS/MS. Calculate the peak area ratio (Test Compound / Internal Standard).

  • Data Analysis: Plot the natural logarithm (

    
    ) of the remaining percentage of the parent compound against time. The slope of the linear regression represents the elimination rate constant (
    
    
    
    ). Calculate half-life using
    
    
    .

Metabolic_Stability Incubation 1. Microsomal Incubation (37°C) Sampling 2. Time-point Sampling Incubation->Sampling Quenching 3. Protein Crash (Cold ACN + IS) Sampling->Quenching Centrifugation 4. Centrifugation (Protein Pellet) Quenching->Centrifugation Analysis 5. LC-MS/MS Quantification Centrifugation->Analysis Calculation 6. t½ & CLint Calculation Analysis->Calculation

Workflow for determining the in vitro metabolic half-life of spirocyclic compounds.

Conclusion

The integration of azaspiro[3.5]nonane pharmacophores represents a sophisticated evolution in rational drug design. By leveraging the geometric constraints and steric shielding inherent to this spirocycle, medicinal chemists can systematically engineer out the metabolic liabilities of traditional planar heterocycles while simultaneously enhancing target affinity.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. PubMed (NIH).[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed (NIH).[Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central (NIH).[Link]

Sources

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 7-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

7-Oxa-2-azaspiro[3.5]nonane oxalate is a specialized spirocyclic amine salt frequently employed in medicinal chemistry as a conformationally restricted building block. By incorporating an azetidine ring spiro-fused to a tetrahydropyran (THP) ring, this scaffold offers researchers a way to increase


 character in drug candidates—a critical factor in improving solubility and escaping the "flatland" of traditional aromatic drug design.

However, the safety profile of this compound is dual-natured.[1][2] It combines the irritant/corrosive potential of secondary amines with the systemic toxicity risks associated with oxalate salts. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these risks and a validated protocol for safe handling.

Chemical Identity & Physicochemical Properties[1][8][9][10]

Confusion regarding the nomenclature of spiro-systems is common. This compound consists of a four-membered nitrogen-containing ring (azetidine) and a six-membered oxygen-containing ring (tetrahydropyran), fused at a single carbon.

PropertySpecification
Chemical Name This compound (often 2:1 or 1:1 salt)
CAS Number 1523571-04-1 (Common for oxalate salt); Note: Free base is 241820-91-7
Molecular Formula

(Variable stoichiometry)
Molecular Weight ~217.22 g/mol (Salt); 127.18 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane)
Acidity (pKa) Azetidine nitrogen is basic (pKa ~10-11); Oxalic acid is acidic.[3]

Critical Note on Isomerism: Researchers must verify the structure.

  • 7-Oxa-2-azaspiro: Nitrogen in the 4-membered ring; Oxygen in the 6-membered ring.

  • 2-Oxa-7-azaspiro: Oxygen in the 4-membered ring; Nitrogen in the 6-membered ring. Safety protocols below apply to both, but reactivity profiles differ slightly.

Hazard Identification & Toxicological Assessment[3]

While standard SDSs classify this compound generically, a deeper look reveals specific mechanistic risks.

GHS Classification (Harmonized)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Mechanistic Toxicity: The Oxalate Factor

The "hidden" risk in this compound lies in the oxalate counter-ion. Unlike hydrochloride or trifluoroacetate salts, oxalates possess distinct systemic toxicity.

  • Local Effect (Amine): The azetidine moiety is a secondary amine. Upon contact with mucous membranes, it acts as a base, causing saponification of lipids and protein denaturation (irritation/burns).

  • Systemic Effect (Oxalate): If significant absorption occurs (inhalation of dust or accidental ingestion), the oxalate ion dissociates. It has a high affinity for calcium (

    
    ), forming insoluble calcium oxalate crystals.
    
    • Acute Risk: Hypocalcemia (muscle tetany, cardiac arrhythmia).

    • Chronic Risk: Nephrotoxicity (kidney stones, tubular necrosis) due to crystal deposition in the renal tubules.

Visualization: Toxicity Pathway

The following diagram illustrates the dual toxicity pathway of the amine and the oxalate salt.

ToxicityPathway Exposure Exposure Event (Inhalation/Ingestion) Dissociation Salt Dissociation (Physiological pH) Exposure->Dissociation Amine Azetidine Moiety (Free Base) Dissociation->Amine Oxalate Oxalate Ion (C2O4 2-) Dissociation->Oxalate Local Local Tissue pH Rise (Saponification) Amine->Local Systemic Systemic Circulation Oxalate->Systemic Outcome1 Mucosal/Skin Irritation Local->Outcome1 CaBind Calcium Chelation (CaC2O4 formation) Systemic->CaBind Outcome2 Renal Tubule Crystallization CaBind->Outcome2

Figure 1: Mechanistic pathway showing the divergence of amine-mediated irritation and oxalate-mediated renal stress.

Exposure Controls & Handling Protocols

Engineering Controls
  • Primary: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Secondary: Laboratory room must maintain negative pressure relative to corridors.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine dust nature of oxalate salts.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling stock solutions >100 mM.

Validated Protocol: Safe Solubilization

This protocol ensures containment of the hygroscopic powder and minimizes dust generation.

Reagents:

  • This compound[4][3][5]

  • Solvent (DMSO or Water recommended)

Workflow:

  • Preparation: Place the receiving vial and a pre-wetted wiper inside the fume hood.

  • Anti-Static Measure: Use an anti-static gun on the spatula and vial to prevent "flying powder" (common with dry organic salts).

  • Weighing:

    • Do not weigh on an open benchtop balance.

    • Use a tared vial. Transfer solid inside the hood. Cap loosely before moving to the balance (if balance is outside hood).

  • Dissolution:

    • Add solvent immediately. Oxalates dissolve well in DMSO.

    • Exothermic Check: Amines can generate heat upon protonation/dissolution. Add solvent slowly.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened wipe. Dispose of the wipe as hazardous waste.

Visualization: Handling Workflow

HandlingProtocol Start Start: Solid Handling Step1 1. Anti-Static Treatment (Prevent aerosolization) Start->Step1 Step2 2. Weighing (In Hood) Transfer to tared vial Step1->Step2 Step3 3. Solvation Add DMSO/Water immediately Step2->Step3 Decision Spill Detected? Step3->Decision Clean Wet Wipe Decon (Methanol) Decision->Clean No SpillProc Spill Protocol (See Section 5) Decision->SpillProc Yes End Stock Solution Ready Clean->End

Figure 2: Operational workflow for minimizing dust exposure during weighing and solubilization.

Emergency Response

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][6] Critical: Lift eyelids to remove trapped dust. Seek medical attention (alkaline injury risk).[7][1]

  • Skin Contact: Wash with soap and water.[1] If redness persists, suspect chemical burn.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion of oxalates requires medical monitoring for hypocalcemia (calcium gluconate is the specific antidote for systemic oxalate poisoning).

Spill Cleanup
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • PPE: Wear goggles, double gloves, and a lab coat.

  • Neutralization: Do not use strong acids.

  • Method: Cover spill with a wet paper towel (to prevent dust). Scoop up the wet slurry.

  • Verification: Wipe the area with a pH indicator strip. A basic pH (blue/purple) indicates residue remains. Clean until pH is neutral.

Storage & Stability

  • Storage: Keep at 2-8°C (Refrigerated). The oxalate salt is generally stable but can be hygroscopic.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (which will liberate the free amine, changing volatility and solubility).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71496739 (7-Oxa-2-azaspiro[3.5]nonane). Retrieved March 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Oxalic acid and its salts. Retrieved March 1, 2026, from [Link]

  • Burkhardt, S., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual reference for scaffold properties).

Sources

Structural Geometry and Conformation of 7-Oxa-2-azaspiro[3.5]nonane: A Technical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery programs increasingly hit the limits of planar, aromatic-heavy chemical space, the strategic incorporation of spirocyclic scaffolds has become a critical maneuver. As a Senior Application Scientist, I frequently encounter lead optimization programs stalled by the "flatland" trap—where pseudo-planar heterocyclic rings drive up lipophilicity and metabolic liability. This whitepaper provides an in-depth analysis of 7-oxa-2-azaspiro[3.5]nonane , a highly versatile bioisostere. By dissecting its orthogonal structural geometry, conformational dynamics, and the causality behind its physicochemical benefits, this guide equips medicinal chemists with the theoretical grounding and self-validating protocols necessary to leverage this scaffold effectively.

The "Escape from Flatland" Paradigm

Historically, medicinal chemistry has relied heavily on flat heterocycles like piperidine and morpholine. While synthetically accessible, these planar motifs often suffer from high lipophilicity (LogD) and poor aqueous solubility, leading to off-target toxicities and rapid cytochrome P450 (CYP450) mediated clearance.

The introduction of the 7-oxa-2-azaspiro[3.5]nonane scaffold represents a deliberate "escape from flatland." By fusing a 4-membered azetidine ring with a 6-membered tetrahydropyran ring at a single spiro carbon (C4), the molecule is forced into a rigid, three-dimensional orthogonal geometry[1]. This structural shift significantly increases the fraction of sp3-hybridized carbons (


), which correlates directly with clinical success rates due to improved target selectivity and physicochemical profiles.

G A Traditional Flat Heterocycle (e.g., Morpholine) B Spirocyclic Core Insertion (sp3 Hybridization) A->B C 7-Oxa-2-azaspiro[3.5]nonane (Orthogonal 3D Geometry) B->C

Structural evolution from flat heterocycles to 3D spirocyclic bioisosteres.

Core Structural Geometry and Conformational Dynamics

To effectively utilize 7-oxa-2-azaspiro[3.5]nonane, one must understand the distinct conformational behaviors of its two constituent rings and the central spiro junction.

2.1 Orthogonal

Hybridization

The defining feature of this scaffold is the C4 spiro atom. Because C4 is strictly


 hybridized, the mean plane of the azetidine ring (atoms 1, 2, 3, 4) is perfectly orthogonal (90°) to the mean plane of the tetrahydropyran ring (atoms 4, 5, 6, 7, 8, 9). This perpendicular arrangement prevents the molecule from adopting a flat conformation, ensuring a persistent 3D volume regardless of the surrounding solvent environment.
2.2 Conformational Dynamics of the Sub-Rings
  • The Azetidine Ring (Nitrogen at Position 2): Four-membered rings suffer from significant angle strain (~90° bond angles vs. the ideal 109.5°). To relieve torsional strain from eclipsing hydrogen atoms, the azetidine ring adopts a slight "puckered" or butterfly conformation. However, relative to the 6-membered ring, it behaves as a rigid, vector-directing structural unit.

  • The Tetrahydropyran Ring (Oxygen at Position 7): This 6-membered ring naturally adopts a classic chair conformation. The presence of the electronegative oxygen at position 7 introduces a strong dipole. At room temperature, the ring undergoes rapid chair-chair interconversion. However, when the azetidine nitrogen is functionalized with bulky substituents during lead optimization, steric clashes across the spiro junction often bias the equilibrium, "locking" the tetrahydropyran into a single, dominant chair conformer[2].

Physicochemical Profiling & Causality

Why does this specific geometry matter in a biological context? The causality between the orthogonal structure and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is rooted in fundamental physical chemistry.

3.1 Lipophilicity and Aqueous Solubility

Counterintuitively, adding carbon to a molecule typically increases lipophilicity. However, replacing a piperidine or morpholine with a spirocyclic core often lowers the measured LogD


[3]. The causality here is twofold:
  • Altered Basicity: The strain of the spiro system and the altered solvation sphere around the orthogonal rings often increase the basicity (pKa) of the azetidine nitrogen compared to a standard piperidine. A higher fraction of ionized molecules at physiological pH drives down LogD

    
    .
    
  • Crystal Lattice Disruption: The rigid 3D structure prevents efficient planar

    
    -stacking in the solid state, lowering the crystal lattice energy and dramatically enhancing aqueous solubility[1].
    
3.2 Metabolic Stability

CYP450 enzymes typically require molecules to present flat, accessible C-H bonds to the heme iron active site. The orthogonal bulk of 7-oxa-2-azaspiro[3.5]nonane creates severe steric hindrance, preventing ideal docking into the oxidative pocket. This structural shielding reliably increases the half-life of the compound in human liver microsomes (HLM)[4].

G Spiro Orthogonal Spiro Geometry (C4 sp3 Center) Prop1 Increased Fsp3 Fraction Spiro->Prop1 Prop2 Altered Amine pKa Spiro->Prop2 Prop3 Steric Hindrance at Core Spiro->Prop3 Out1 Enhanced Aqueous Solubility Prop1->Out1 Out2 Lowered LogD7.4 Prop2->Out2 Out3 CYP450 Metabolic Stability Prop3->Out3

Pharmacological impact pathway of orthogonal spiro geometry on ADME properties.

Quantitative Data Comparison
Physicochemical PropertyMorpholinePiperidine7-Oxa-2-azaspiro[3.5]nonaneCausality / Mechanism
Fraction

(

)
1.0 (Pseudo-planar)1.0 (Pseudo-planar)1.0 (Orthogonal 3D) Spiro C4 junction forces perpendicular ring arrangement.
Typical LogD

Impact
Baseline+ 1.0 vs Morpholine-0.5 to -1.0 vs Piperidine Increased basicity and altered solvation dynamics[3].
Metabolic Clearance High (CYP oxidation)High (CYP oxidation)Low Steric shielding of the core prevents heme active-site docking.
Aqueous Solubility HighModerateVery High 3D geometry disrupts solid-state crystal lattice packing[1].
Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in the lab, protocols must not be linear checklists; they must be closed-loop systems with built-in quality control (QC) gates. Below are the field-proven methodologies for working with this scaffold.

Protocol A: Late-Stage N-Derivatization via Reductive Amination

Because the azetidine nitrogen is sterically hindered by the adjacent spiro center, standard alkylation often fails or requires harsh conditions. Reductive amination is the preferred route.

  • Reagent Preparation: Dissolve the target aldehyde (1.0 eq) and 7-oxa-2-azaspiro[3.5]nonane free base (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Check 1: Pull a 5

      
      L aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed  until the aldehyde peak is consumed and the intermediate imine mass is dominant. If incomplete, add 3 \AA molecular sieves to drive water removal.
      
  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB, 2.0 eq) portion-wise to manage gas evolution. Stir for 12 hours at room temperature.

  • Quench and Isolation: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Self-Validation Check 2: Run crude NMR. The disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of a new

      
       methylene singlet/multiplet (~3.5 ppm) validates successful coupling.
      
Protocol B: Conformational Elucidation via 2D-NMR

Determining the exact conformation of the tetrahydropyran chair is critical for understanding target binding. 1D NMR is insufficient; spatial proximity must be mapped.

  • Sample Preparation: Dissolve 15 mg of the purified spirocycle in 0.6 mL of CD

    
    Cl
    
    
    
    (preferred over CDCl
    
    
    to allow for low-temperature experiments if needed).
  • 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298K.
  • 2D ROESY Acquisition: Set up a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

    • Causality for ROESY over NOESY: Mid-sized spirocycles often have a correlation time (

      
      ) where the NOE signal crosses zero. ROESY guarantees positive cross-peaks regardless of the molecule's tumbling rate, preventing false negatives.
      
  • Data Interpretation & Validation:

    • Self-Validation Check: Look for cross-peaks between the axial protons of the tetrahydropyran ring (e.g., H-5

      
       and H-9
      
      
      
      ). If these peaks are sharp and distinct, the chair conformation is locked.
    • Feedback Loop: If the signals are broad or averaged, the ring is undergoing rapid chair-chair interconversion. Lower the probe temperature to 233K (-40 °C) and re-acquire to arrest the dynamics and resolve the individual conformers.

G Step1 Synthesize / Purify Spirocycle (QC: LC-MS >95% purity) Step2 1D & 2D NMR (ROESY/NOESY) at 298K Step1->Step2 Step3 Identify Axial/Equatorial Protons via J-coupling Step2->Step3 Step4 Variable Temp NMR (233K) to arrest interconversion Step3->Step4 Broad peaks (Dynamics) Step5 Confirm Tetrahydropyran Chair & Azetidine Puckering Step3->Step5 Sharp peaks (Locked) Step4->Step5

Self-validating NMR workflow for conformational elucidation of spirocycles.

Applications in Modern Drug Discovery

The theoretical benefits of 7-oxa-2-azaspiro[3.5]nonane have been aggressively validated in recent clinical candidate generation.

Notably, in the development of S-892216 , a second-generation SARS-CoV-2 3CL protease inhibitor, researchers utilized spirocyclic motifs to fill the lipophilic S1′ pocket of the protease. The incorporation of spiro-systems (including structurally related oxa-azaspiro scaffolds) was the critical turning point that balanced the highly potent antiviral activity (IC


 in the sub-nanomolar range) with the necessary metabolic stability in human liver microsomes, a feat impossible with traditional planar rings[4].

Furthermore, derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid are currently being deployed as superior bioisosteres for pipecolic acid, allowing medicinal chemists to fine-tune the duration of action and potency of local anesthetics and targeted oncology agents[2].

By mastering the structural geometry and conformational dynamics of this scaffold, drug discovery professionals can systematically engineer out the liabilities of flatland, driving safer and more efficacious therapeutics into the clinic.

References
  • 1 - BenchChem[1]

  • 2 - French-Ukrainian Journal of Chemistry[2] 3.4 - PMC / NIH[4] 4.3 - ACS Medicinal Chemistry Letters[3]

Sources

Methodological & Application

procedure for converting 7-Oxa-2-azaspiro[3.5]nonane oxalate to free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conversion of 7-Oxa-2-azaspiro[3.5]nonane Oxalate to Free Base: Methodologies for Highly Polar Spirocyclic Amines

Introduction & Rationale

7-Oxa-2-azaspiro[3.5]nonane is a highly valuable spirocyclic building block in modern medicinal chemistry. Its high sp³ character and rigid conformation are frequently utilized to improve the pharmacokinetic profiles, metabolic stability, and target selectivity of drug candidates . To ensure bench stability and ease of handling, this compound is predominantly supplied as an oxalate salt (typically a 1:1 or 2:1 stoichiometric ratio).

However, converting this specific oxalate salt to its free base presents a notorious challenge for bench chemists. The molecule is a low-molecular-weight secondary amine containing a hydrophilic ether linkage. Consequently, the free base is highly water-soluble. Standard aqueous workup procedures (e.g., basifying with aqueous NaOH and extracting with ethyl acetate) will result in massive product loss to the aqueous phase.

This guide details two field-proven, self-validating methodologies designed specifically to overcome the thermodynamic limitations of polar amine extraction: Salting-Out Liquid-Liquid Extraction (SALLE) and Strong Cation Exchange (SCX) Solid-Phase Extraction .

Physicochemical Properties

Understanding the physical parameters of the starting material and the target product is critical for selecting the correct isolation strategy.

PropertyThis compound (Salt)7-Oxa-2-azaspiro[3.5]nonane (Free Base)
Chemical Formula C₇H₁₃NO • C₂H₂O₄C₇H₁₃NO
Molecular Weight 217.22 g/mol (1:1 salt)127.18 g/mol
Physical State Crystalline SolidOil / Low-melting solid
Aqueous Solubility HighVery High
Predicted pKa N/A (Protonated)~9.5 – 10.5 (Secondary Amine)

Experimental Protocols

Method A: Salting-Out Liquid-Liquid Extraction (SALLE)

Causality & Mechanism: To force the highly polar free amine out of the aqueous phase, we must manipulate the ionic strength of the water. According to the Hofmeister series, adding kosmotropic salts (like K₂CO₃ or NaCl) decreases the solubility of non-electrolytes in water—a phenomenon known as "salting-out" 1. Dichloromethane (DCM) or a DCM/isopropanol mixture is chosen over ethyl acetate because halogenated and alcohol-blended solvents disrupt hydrogen bonding more effectively, drastically increasing the partition coefficient for polar azetidine derivatives 2.

Self-Validating Workflow:

  • Dissolution: Suspend 1.0 g of this compound in a minimum volume of deionized water (approx. 5–8 mL).

  • Basification: Slowly add a saturated aqueous solution of Potassium Carbonate (K₂CO₃) or 5M NaOH.

    • Validation Check: Test the solution with broad-range pH paper. The pH must be strictly > 12 to ensure the amine (pKa ~10) is fully deprotonated and the oxalic acid is fully neutralized. Do not proceed until pH > 12 is confirmed.

  • Salting-Out: If using NaOH, add solid Sodium Chloride (NaCl) to the aqueous layer until it is fully saturated (i.e., undissolved salt remains visible at the bottom of the flask).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (4 × 15 mL). If an emulsion forms or poor recovery is suspected, switch the extraction solvent to a 9:1 or 3:1 mixture of DCM:Isopropanol.

  • Aqueous QC Check:

    • Validation Check: Spot a drop of the residual aqueous layer onto a silica TLC plate and heat it with a ninhydrin stain. A lack of purple/blue color validates that the amine has been successfully and completely extracted into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Keep the water bath below 30 °C to prevent volatilization of the low-molecular-weight free base.

Method B: Strong Cation Exchange (SCX) Catch-and-Release

Causality & Mechanism: This method completely bypasses the thermodynamic limitations of aqueous-organic partitioning. An SCX column contains silica bonded with benzenesulfonic acid. When the methanolic solution of the oxalate salt is loaded, the protonated spirocyclic amine forms a strong ionic bond with the sulfonic acid. The uncharged/anionic oxalic acid simply washes through. The amine is then "released" by washing with a stronger base (ammonia) that deprotonates the amine, breaking the ionic interaction 3.

Self-Validating Workflow:

  • Preparation: Dissolve 100 mg of this compound in 2 mL of pure Methanol (MeOH). Brief sonication may be required to achieve a clear solution.

  • Conditioning: Pre-condition an SCX-2 cartridge (1 g sorbent size) by passing 5 mL (approx. 2-3 column volumes) of MeOH through it.

  • Loading (Catch): Load the methanolic salt solution onto the cartridge. Allow it to pass through via gravity. The amine is now covalently retained on the column.

  • Washing: Wash the cartridge with 10 mL of MeOH to elute the liberated oxalic acid.

    • Validation Check: Test the final drops of the MeOH wash with pH paper. It should read neutral (pH ~7), confirming that all acidic oxalate byproducts have been purged from the resin.

  • Elution (Release): Elute the target free amine by passing 10 mL of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge.

    • Validation Check: Spot the final drops of the ammoniacal eluent on a TLC plate and stain with ninhydrin. If no color develops, all of the free base has been successfully released from the column.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to yield the pure 7-oxa-2-azaspiro[3.5]nonane free base.

Workflow Visualization

G cluster_LLE Method A: Salting-Out LLE cluster_SCX Method B: SCX Catch & Release Start This compound (Starting Material) LLE_Step1 Dissolve in H2O Add Strong Base (pH > 12) Saturate with NaCl Start->LLE_Step1 SCX_Step1 Dissolve in MeOH Load onto SCX Column Start->SCX_Step1 LLE_Step2 Extract with DCM or DCM:iPrOH (3:1) LLE_Step1->LLE_Step2 LLE_Step3 Dry over Na2SO4 Evaporate Solvent LLE_Step2->LLE_Step3 End 7-Oxa-2-azaspiro[3.5]nonane (Free Base Product) LLE_Step3->End SCX_Step2 Wash with MeOH (Elutes Oxalic Acid) SCX_Step1->SCX_Step2 SCX_Step3 Elute with 2M NH3 in MeOH Evaporate Solvent SCX_Step2->SCX_Step3 SCX_Step3->End

Workflow comparison of Salting-Out LLE vs. SCX extraction for polar free base conversion.

References

  • Sigma-Aldrich. "this compound(2:1) | 1523571-04-1". sigmaaldrich.com. Link

  • ACS Publications. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series". Organic Process Research & Development. 1

  • ResearchGate. "What is the best way to convert my amine compound from the salt form into free amine?". researchgate.net. 3

  • BenchChem. "Technical Support Center: Purification of Polar Azetidine Derivatives". benchchem.com. 2

Sources

Application Notes & Protocols: Navigating the Challenges of Peptide Coupling with Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Introduction: The Spirocyclic Motif and the Coupling Conundrum

Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. Their rigid, three-dimensional structures offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems, enabling novel interactions with biological targets and often leading to improved physicochemical properties such as solubility and metabolic stability. However, the very structural rigidity that makes them attractive presents a significant synthetic challenge, particularly during amide bond formation.

The secondary or primary amine tethered to the spirocyclic core is often sterically hindered, residing in a congested environment that slows down the kinetics of N-acylation. This steric hindrance can lead to sluggish or incomplete reactions, necessitating harsh conditions that may compromise the integrity of sensitive functional groups elsewhere in the molecule. Furthermore, the nucleophilicity of the amine can be attenuated by local electronic effects, further complicating the coupling process.

This guide provides a comprehensive overview of strategies and detailed protocols for the successful peptide coupling of spirocyclic amines, focusing on reagent selection, reaction optimization, and mechanistic considerations to overcome these inherent challenges.

Understanding the Challenge: Steric Hindrance and Nucleophilicity

The primary obstacle in the acylation of spirocyclic amines is the steric bulk surrounding the nitrogen atom. Unlike simple acyclic amines, the fixed conformation of the spirocycle restricts access to the nitrogen lone pair, demanding highly reactive acylating species and optimized conditions to achieve efficient coupling.

Diagram 1: Steric Shielding in Spirocyclic Amines

G cluster_0 Unhindered Amine (e.g., Piperidine) cluster_1 Sterically Hindered Spirocyclic Amine Piperidine Piperidine N_piperidine N Acylating_Agent_1 Acylating Agent Acylating_Agent_1->N_piperidine Easy Access Spirocycle Spirocyclic Scaffold N_spiro N Steric_Block_1 Steric Bulk Steric_Block_2 Steric Bulk Acylating_Agent_2 Acylating Agent Acylating_Agent_2->N_spiro Hindered Access

Caption: Steric hindrance around the nitrogen in spirocycles impedes approach of the acylating agent.

Strategic Approaches to Coupling Spirocyclic Amines

A successful strategy hinges on enhancing the reactivity of the carboxylic acid partner, thereby overcoming the kinetic barrier imposed by the sterically encumbered amine. This is typically achieved through the use of potent coupling reagents or by converting the carboxylic acid to a more reactive intermediate.

High-Activity Urionium/Guanidinium-Based Coupling Reagents

For many challenging couplings, urionium or guanidinium salts such as HATU, HBTU, and HDMA have become the gold standard. These reagents rapidly convert carboxylic acids into highly reactive O-acylisourea intermediates, which are then readily attacked by the amine.

Mechanism of Action (HATU):

  • The carboxylate anion attacks HATU to form a highly reactive acylisourea intermediate.

  • This intermediate can then be directly attacked by the amine or react with HOAt to form an activated ester.

  • The presence of the HOAt anion in the HATU salt provides a catalytic effect, accelerating the coupling and suppressing racemization.

Diagram 2: HATU-Mediated Coupling Workflow

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Highly Reactive O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester Activation HATU HATU + Base (e.g., DIPEA) HATU->Active_Ester Amide_Product Target Amide (R-CO-NR'-Spiro) Active_Ester->Amide_Product Nucleophilic Attack Spiro_Amine Spirocyclic Amine (Spiro-NHR') Spiro_Amine->Amide_Product

Caption: General workflow for HATU-mediated coupling with spirocyclic amines.

Protocol 1: General Procedure for HATU-Mediated Coupling of a Spirocyclic Amine

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Spirocyclic amine (1.1 - 1.5 eq)

    • HATU (1.1 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., DMF, NMP, or DCM)

  • Procedure:

    • To a solution of the carboxylic acid in the chosen anhydrous solvent, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

    • Add the spirocyclic amine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by LC-MS or TLC). Reaction times can vary from 1 hour to overnight depending on the steric hindrance.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Comparison of Common Urionium/Guanidinium Reagents

ReagentStructureKey FeaturesConsiderations
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, low racemization potential due to the presence of HOAt.Higher cost, potential for allergic reactions.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEffective and widely used, more cost-effective than HATU.Higher risk of racemization compared to HATU, especially with sensitive amino acids.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExcellent solubility in a wide range of solvents, byproducts are water-soluble, simplifying workup.Newer reagent, may not be as widely available.
Acid Chloride-Based Couplings

For particularly stubborn couplings where even potent coupling reagents fail, conversion of the carboxylic acid to the corresponding acid chloride represents a significant increase in electrophilicity. This highly reactive species can often overcome the steric barrier presented by the spirocycle.

  • Causality: The acyl chloride is a much stronger electrophile than the activated ester generated by coupling reagents, leading to a faster rate of reaction with the nucleophilic amine.

  • Protocol 2: Two-Step Acid Chloride Coupling Protocol

    • Step 1: Formation of the Acid Chloride

      • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or toluene.

      • Add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (SOCl₂) dropwise at 0 °C.

      • Add a catalytic amount of DMF (1-2 drops).

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

      • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Caution: This step should be performed in a well-ventilated fume hood.

    • Step 2: Coupling with the Spirocyclic Amine

      • Dissolve the spirocyclic amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq) in anhydrous DCM.

      • Cool the solution to 0 °C.

      • Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Workup and purify as described in Protocol 1.

  • Trustworthiness Note: It is crucial to use the acid chloride immediately after its formation, as these intermediates can be sensitive to moisture and may degrade upon storage.

Other Promising Reagents

Recent advances in coupling methodologies have introduced other powerful reagents that can be effective for hindered systems.

  • T3P® (Propylphosphonic Anhydride): This reagent is known for its high reactivity, clean reaction profiles, and the formation of water-soluble byproducts. It is particularly effective in large-scale synthesis where removal of uronium-based byproducts can be challenging.

  • Carbodiimides with Additives: While classic carbodiimides like EDC are often insufficient on their own for hindered couplings, their efficacy can be dramatically improved with the addition of nucleophilic catalysts such as DMAP or the racemization-suppressing agent OxymaPure®.

Optimization and Troubleshooting

When faced with a difficult coupling, a systematic approach to optimization is key.

Diagram 3: Decision Tree for Optimizing Spirocyclic Amine Couplings

G Start Start: Low Conversion in Initial Coupling Attempt Check_Reagents Are reagents fresh? Is solvent anhydrous? Start->Check_Reagents Check_Reagents->Start No, re-run Increase_Temp Increase Reaction Temperature (e.g., to 40-60 °C) Check_Reagents->Increase_Temp Yes Increase_Equiv Increase Equivalents of Coupling Reagent and Amine (to 1.5-2.0 eq) Increase_Temp->Increase_Equiv Still low conversion Success Reaction Successful Increase_Temp->Success Success Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HBTU -> HATU) Increase_Equiv->Change_Reagent Still low conversion Increase_Equiv->Success Success Acid_Chloride Consider Acid Chloride Strategy Change_Reagent->Acid_Chloride Still low conversion Change_Reagent->Success Success Acid_Chloride->Success Success

Caption: A systematic approach to troubleshooting difficult couplings.

Conclusion

The successful acylation of spirocyclic amines is a frequently encountered challenge in medicinal chemistry that can be reliably overcome with a rational approach to reagent selection and reaction optimization. While high-activity uronium reagents like HATU provide a robust starting point, the classic, highly reactive acid chloride strategy remains an invaluable tool for the most demanding substrates. By understanding the principles of steric hindrance and electrophilic activation, researchers can confidently incorporate these valuable three-dimensional scaffolds into their drug discovery programs.

References

  • HATU: A Potent Coupling Reagent for Amide Bond Formation. Carpino, L. A.; El-Faham, A. J. Am. Chem. Soc.1995 , 117 (19), 5401–5402. [Link]

  • The 7-Azabenzotriazolyl (HATU, HAPyU) and Benzotriazolyl (HBTU, TBTU) Based Uronium Reagents: The Best Coupling Reagents. El-Faham, A.; Albericio, F. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. El-Faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. Chemistry – A European Journal2009 , 15 (37), 9404–9416. [Link]

  • T3P® as an efficient coupling reagent for the synthesis of peptides. Wissmann, H.; Koenig, W. Tetrahedron Lett.1980 , 21 (49), 4731-4734. [Link]

  • OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Subirós-Funosas, R.; Prohens, R.; Barbas, R.; El-Faham, A.; Albericio, F. Chemistry – A European Journal2009 , 15 (37), 9394-9403. [Link]

Application Note: Solvent Selection and Free-Basing Strategies for Nucleophilic Substitution with 7-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of spirocyclic amines, such as 7-oxa-2-azaspiro[3.5]nonane, has become a cornerstone strategy in modern medicinal chemistry. By providing an "escape from flatland," these spirocyclic bioisosteres of morpholine and piperidine offer enhanced three-dimensionality, improved metabolic stability, and predictable vectorization[1]. However, to ensure shelf stability and prevent oxidative degradation, this building block is typically supplied as an oxalate salt (CAS 1408076-09-4),.

Utilizing this salt in nucleophilic substitution (SNAr or SN2) requires careful solvent and base selection to facilitate in situ free-basing while maintaining the nucleophilicity of the secondary amine. As an Application Scientist, I have observed that mismatched solvent-base pairs often lead to stalled reactions due to poor oxalate solubility or competitive solvent-nucleophile hydrogen bonding. This guide details the causal relationships between solvent properties and reaction success, providing self-validating protocols for drug development professionals.

Mechanistic Causality in Solvent Selection

The success of a nucleophilic substitution with an amine oxalate salt hinges on two sequential thermodynamic events: the deprotonation of the amine (neutralization of the oxalate) and the nucleophilic attack on the electrophile.

  • Nucleophile Desolvation: SN2 and SNAr reactions require the nucleophile's lone pair to be highly reactive. Polar protic solvents (e.g., methanol, ethanol) form strong hydrogen bonds with the amine, encumbering it via the solvation effect and drastically reducing reaction rates[2],[3]. Therefore, polar aprotic solvents (DMF, DMSO, MeCN) are mandatory. They possess high dielectric constants to dissolve the ionic oxalate salt but lack hydrogen-bond donors, leaving the amine free to attack the electrophile[3].

  • Base-Solvent Interplay: The byproduct of the free-basing step is either an inorganic oxalate (e.g., potassium oxalate) or an organic salt (e.g., DIPEA·oxalate).

    • Acetonitrile (MeCN) / K2CO3: Potassium carbonate is largely insoluble in MeCN, making this a heterogeneous reaction. However, at elevated temperatures (85 °C), the sheer excess of K2CO3 drives the free-basing, and the resulting potassium oxalate precipitates out, driving the equilibrium forward[4].

    • Dimethylformamide (DMF) / DIPEA: DIPEA is highly soluble in DMF, creating a homogeneous basic environment. This is ideal for temperature-sensitive electrophiles, as the free-basing occurs rapidly even at room temperature, though heating (80 °C) is often applied for sterically hindered SNAr reactions[5].

Quantitative Solvent Comparison

SolventDielectric Constant (ε)Recommended BaseTemp RangeSNAr SuitabilitySN2 SuitabilityMechanistic Advantage & Byproduct Management
MeCN 37.5K2CO380–100 °CExcellentModerateHeterogeneous; potassium oxalate precipitates, driving reaction forward. Easy filtration workup.
DMF 36.7DIPEA25–80 °CExcellentExcellentHomogeneous free-basing; highly activating for nucleophiles. Requires aqueous workup to remove solvent.
DMSO 46.7DIPEA / K2CO325–100 °CExcellentExcellentHighest polarity; dissolves stubborn electrophiles. Difficult to remove during workup (requires lyophilization or extensive washing).
THF 7.5Et3N25–65 °CPoorModerateLow polarity limits oxalate salt solubility, often stalling the initial free-basing step.

Experimental Workflow & Decision Matrix

Workflow Start 7-Oxa-2-azaspiro[3.5]nonane Oxalate Decision Select Electrophile Type Start->Decision SNAr Heteroaryl Halide (SNAr Pathway) Decision->SNAr SN2 Alkyl Halide/Triflate (SN2 Pathway) Decision->SN2 MeCN_Path Solvent: MeCN Base: K2CO3 (5 eq) Temp: 85 °C SNAr->MeCN_Path DMF_Path Solvent: DMF or DMSO Base: DIPEA (3-4 eq) Temp: 25-80 °C SNAr->DMF_Path Alternative SN2->DMF_Path Neutralization In-situ Free-Basing (Oxalate Neutralization) MeCN_Path->Neutralization DMF_Path->Neutralization Product Substituted Spirocyclic Product Neutralization->Product

Decision matrix for solvent and base selection in nucleophilic substitutions.

Validated Experimental Protocols

Every protocol described here acts as a self-validating system: visual cues (e.g., precipitation, color change) provide real-time feedback on the reaction's progress and the efficiency of the free-basing step.

Protocol A: SNAr of Heteroaryl Halides (Heterogeneous System)

Optimized for robust, scalable synthesis where aqueous workups are undesirable[4].

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq) and the heteroaryl halide (e.g., 2,5-dichloro-1,3-diazine, 2.0 eq).

  • Base Addition: Add finely milled anhydrous Potassium Carbonate (K2CO3, 5.0 eq).

    • Causality: A 5-fold excess is critical; 2 equivalents neutralize the oxalate salt, 1 equivalent neutralizes the HX byproduct generated during the SNAr, and the remainder maximizes the surface area to drive the heterogeneous collision rate.

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the vial and stir vigorously at 85 °C for 16 hours.

    • Self-Validation: The mixture will remain cloudy throughout. A shift in the texture of the suspension (from fine K2CO3 powder to denser potassium oxalate precipitate) indicates successful free-basing.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, rinsing the filter cake thoroughly with Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: SN2/SNAr with Alkyl/Aryl Halides (Homogeneous System)

Optimized for rapid free-basing and temperature-sensitive electrophiles in drug discovery workflows[5].

  • Preparation: To a reaction vial, add this compound (1.5 eq) and the electrophile (1.0 eq).

  • Solvent & Base: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.25 M. Add N,N-Diisopropylethylamine (DIPEA, 3.0 - 4.0 eq) dropwise.

    • Causality: DIPEA acts as a highly soluble, non-nucleophilic base. DMF prevents the solvation of the amine nucleophile, maximizing its reactivity[2].

    • Self-Validation: Upon addition of DIPEA, the initial suspension will typically clear into a homogeneous solution as the oxalate salt is neutralized and the free amine is liberated.

  • Reaction Execution: Stir the solution at 80 °C for 2 to 4 hours. Monitor consumption of the electrophile via LC-MS.

  • Workup: Quench the reaction by adding distilled water (DMF is highly miscible with water). Extract the aqueous layer 3x with Chloroform (CHCl3) or Dichloromethane. Wash the combined organic layers with brine (to remove residual DMF), dry over Na2SO4, and concentrate. Purify the residue via reverse-phase HPLC.

References

  • Sigma-Aldrich. This compound | 1408076-09-4. Link

  • BLD Pharm. 1408076-09-4 | this compound. Link

  • Università degli Studi di Pavia. Synthesi - IRIS (PhD Thesis). 4

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. 1

  • National Institutes of Health (PMC). Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. 5

  • Chemistry LibreTexts. 7.5: SN1 vs SN2. 2

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. 3

Sources

Application Note & Protocols: Strategic Incorporation of 7-Oxa-2-azaspiro[3.5]nonane for the Synthesis of Next-Generation Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The paradigm of drug discovery is undergoing a significant shift, moving away from the predominantly flat, sp²-rich molecules that have historically dominated screening libraries—a concept aptly termed "Escape from Flatland".[1][2] This evolution is driven by the need to address increasingly complex biological targets and to improve the physicochemical and pharmacokinetic properties of drug candidates.[3][4] Three-dimensional (3D) molecular scaffolds are at the forefront of this movement, offering a path to novel chemical space, enhanced target specificity, and improved drug-like properties.[5][6]

Spirocyclic systems, which feature two rings connected by a single quaternary carbon atom, are exemplary 3D scaffolds. Their rigid, well-defined conformations can reduce the entropic penalty of binding to a target, potentially leading to higher potency and selectivity.[3][7] Furthermore, the introduction of spirocyclic motifs has been shown to improve metabolic stability and aqueous solubility while modulating lipophilicity.[4][6]

This guide focuses on a particularly valuable building block: 7-Oxa-2-azaspiro[3.5]nonane . This scaffold combines the conformational rigidity of the spirocycle with the favorable properties of a tetrahydropyran ring and a reactive secondary amine handle. It can be considered a valuable structural alternative to the ubiquitous morpholine moiety, offering a novel 3D vector for library diversification.[8] We present the strategic rationale for its use and provide detailed, field-proven protocols for its efficient incorporation into diverse heterocyclic libraries suitable for high-throughput screening and fragment-based drug discovery (FBDD).

The Strategic Advantage of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold

The selection of a scaffold for library synthesis is a critical decision. 7-Oxa-2-azaspiro[3.5]nonane (PubChem CID: 21030011)[9] is a superior choice for several key reasons:

  • Inherent Three-Dimensionality: The spirocyclic nature locks the tetrahydropyran and azetidine rings in a fixed, non-planar orientation, providing precise vectors for substituent placement to explore the 3D space of a target's binding pocket.[6]

  • Improved Physicochemical Properties: The oxygen heteroatom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable ADME profile compared to purely carbocyclic analogs.[6] Studies on similar spirocycles have demonstrated that such scaffolds can lower lipophilicity (logD) while increasing molecular complexity.[10]

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation, a common liability for many drug candidates. This can lead to increased in vivo half-life and a better overall pharmacokinetic profile.[1][2]

  • Synthetic Tractability: The secondary amine serves as a versatile and reliable handle for a wide array of well-established chemical transformations, making it ideal for diversity-oriented synthesis (DOS) and parallel library production.[11][12]

General Workflow for Library Synthesis

The incorporation of the 7-Oxa-2-azaspiro[3.5]nonane scaffold into a library follows a logical and efficient workflow. The secondary amine is the primary point of diversification, allowing for the attachment of various R-groups through robust chemical reactions.

G cluster_0 cluster_1 Diversification Reactions cluster_2 A 7-Oxa-2-azaspiro[3.5]nonane (Building Block) B Reductive Amination (Aldehydes/Ketones) A->B C Amide/Sulfonamide Formation (Acyl/Sulfonyl Chlorides) A->C D N-Arylation (Aryl Halides/Triflates) A->D E Diverse Compound Library B->E C->E D->E

Caption: Library synthesis workflow using 7-Oxa-2-azaspiro[3.5]nonane.

Protocols for Library Incorporation

The following protocols are designed for parallel synthesis in 96-well plates but can be readily adapted for larger or smaller scale synthesis. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Parallel Reductive Amination

This protocol allows for the introduction of a wide variety of substituents from commercially available aldehydes.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (1.0 eq)

  • Diverse Aldehydes (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 7-Oxa-2-azaspiro[3.5]nonane in anhydrous DCM.

    • Prepare 0.22 M solutions of each aldehyde in anhydrous DCM in separate vials or a 96-well source plate.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the 7-Oxa-2-azaspiro[3.5]nonane stock solution (0.04 mmol).

    • Using a liquid handler or multichannel pipette, add 200 µL of the appropriate aldehyde stock solution to each well according to a predefined plate map.

    • Allow the mixture to stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (~25 mg, 0.06 mmol) to each well as a solid.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride, making it ideal for high-throughput applications.

    • Seal the reaction block securely and place it on an orbital shaker at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the block for 10 minutes, then allow the layers to separate.

    • The product can be isolated using parallel solid-phase extraction (SPE) or liquid-liquid extraction followed by evaporation in a centrifugal evaporator.

Protocol 2: Parallel Amide Coupling

This robust protocol is suitable for coupling a diverse set of carboxylic acids (via their acyl chlorides) to the scaffold.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (1.0 eq)

  • Diverse Acyl Chlorides (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 7-Oxa-2-azaspiro[3.5]nonane in anhydrous DCM.

    • Prepare a 0.4 M solution of TEA or DIPEA in anhydrous DCM.

    • Prepare 0.22 M solutions of each acyl chloride in anhydrous DCM in a source plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the spirocycle stock solution (0.04 mmol) and 100 µL of the base solution (0.08 mmol).

    • Cool the reaction block to 0 °C using a cooling plate.

    • Scientist's Note: The inclusion of a non-nucleophilic base like TEA or DIPEA is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation:

    • Slowly add 200 µL of the appropriate acyl chloride solution to each well.

    • Seal the block and allow it to warm to room temperature while shaking for 4-6 hours.

  • Work-up and Purification:

    • Add 200 µL of water to each well to quench the reaction.

    • The library can be purified using parallel SPE or preparative HPLC/MS.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol enables the connection of the spirocycle to (hetero)aryl systems, a key transformation in medicinal chemistry.

Caption: Key components for a Buchwald-Hartwig N-Arylation reaction.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (1.2 eq)

  • Diverse (Hetero)aryl Halides (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene or Dioxane, anhydrous

  • Reaction vials with screw caps in a heated reaction block

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox):

    • To each reaction vial, add the aryl halide (0.1 mmol), Pd₂(dba)₃ (0.002 mmol), XPhos (0.004 mmol), and Cs₂CO₃ (0.2 mmol).

    • Scientist's Note: The choice of palladium catalyst, ligand, and base is crucial for success and may require optimization for specific classes of aryl halides. The Pd/XPhos system is broadly effective for many substrates.

  • Addition of Reagents:

    • Add 7-Oxa-2-azaspiro[3.5]nonane (0.12 mmol) followed by 1 mL of anhydrous toluene to each vial.

    • Seal the vials tightly and place them in the heated reaction block.

  • Reaction:

    • Heat the reaction block to 100-110 °C for 12-18 hours.

  • Work-up and Purification:

    • Cool the reactions to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the library members via parallel flash chromatography or preparative HPLC/MS.

Data Presentation & Quality Control

A representative 3-member library was synthesized using the protocols above to demonstrate diversification.

Compound IDR-GroupIncorporation ProtocolMW ( g/mol )cLogP (calc.)
LIB-001BenzylReductive Amination217.301.65
LIB-002BenzoylAmide Coupling231.281.20
LIB-003PhenylN-Arylation203.271.88

Quality Control: Final compounds should be analyzed to confirm identity and purity (>90%).

  • LC-MS: To confirm the molecular weight of the desired product.

  • ¹H NMR: To confirm the structure and assess purity.

  • Purity Analysis: Typically performed by HPLC-UV or UPLC-MS.

Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a powerful and versatile building block for constructing modern, 3D-rich screening libraries. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for diversity-oriented synthesis. The protocols detailed herein provide robust and scalable methods for its incorporation, enabling medicinal chemists and drug development professionals to rapidly generate novel compound collections and explore new regions of biologically relevant chemical space. The strategic use of such scaffolds is a key step in developing the next generation of therapeutic agents.

References

  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (n.d.). PMC. [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Route to three-dimensional fragments using diversity-oriented synthesis. (2014). PNAS. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Europe PMC. [Link]

  • Wipf P, Stephenson CR, Walczak MA. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. (n.d.). PubChem. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2021). ACS Publications. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). (n.d.). ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

Sources

Scale-Up Synthesis of Azaspiro[3.5]nonane Derivatives: Technical Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Topic: scale-up synthesis methods for azaspiro[3.5]nonane derivatives Content Type: Application Notes and Protocols

Introduction: The Strategic Value of the Scaffold

The azaspiro[3.5]nonane skeleton has emerged as a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for piperidine and morpholine rings. By locking the nitrogen vector relative to the carbocyclic core, this scaffold reduces entropic penalties upon binding and often improves metabolic stability by eliminating metabolically labile C-H bonds found in flexible ring systems.

This guide addresses the two most chemically distinct and industrially relevant isomers:

  • 2-Azaspiro[3.5]nonane : An azetidine ring spiro-fused to a cyclohexane. Commonly used to lower lipophilicity (LogD) while maintaining basicity.

  • 7-Azaspiro[3.5]nonane : A piperidine ring spiro-fused to a cyclobutane. Frequently utilized to introduce steric bulk and rigidity to the piperidine 4-position.

Strategic Analysis of Synthetic Routes

For kilogram-scale production, route selection is dictated by atom economy , thermal safety , and purification efficiency (avoiding chromatography).

FeatureRoute A: Gem-Dihalide Cyclization (For 2-Aza) Route B: Imide Reduction (For 7-Aza)
Primary Target 2-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane
Key Intermediate 1,1-Bis(hydroxymethyl)cyclohexaneCyclobutane-1,1-dicarboxylic acid
Scale-Up Risk High (Exothermic alkylations)Moderate (LiAlH₄ handling)
Purification Crystallization of Sulfonyl-protected intermediateCrystallization of Dione intermediate
Atom Economy Moderate (Loss of sulfonyl group)High

Critical Scale-Up Parameters

Thermal Management in Alkylation

Both routes involve double alkylation of active methylene compounds (malonates). On a >100g scale, the addition of the electrophile (e.g., 1,5-dibromopentane) to the enolate must be strictly rate-controlled to maintain internal temperature <60°C, preventing runaway polymerization or elimination side reactions.

Safety: LiAlH₄ Quenching at Scale

The reduction of diesters or imides requires stoichiometric excess of Lithium Aluminum Hydride (LiAlH₄). The "Fieser Workup" is mandatory for scale-up to produce granular, filterable aluminum salts rather than a gelatinous emulsion.

  • Rule : For

    
     grams of LiAlH₄, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water.[1]

Detailed Application Protocols

Protocol A: Synthesis of tert-Butyl 2-azaspiro[3.5]nonane-2-carboxylate

Targeting the Azetidine-Cyclohexane Core

Step 1: Construction of the Quaternary Center

Reaction: Double alkylation of diethyl malonate with 1,5-dibromopentane.

  • Setup : Charge a 5L reactor with Ethanol (2.5 L) and Sodium Ethoxide (21% wt, 2.2 eq).

  • Addition : Add Diethyl malonate (1.0 eq) dropwise at 25°C. Stir for 30 min.

  • Cyclization : Add 1,5-dibromopentane (1.05 eq) dropwise over 2 hours.

    • Control: Exotherm is significant. Use jacket cooling to keep

      
      .
      
  • Workup : Distill off ethanol. Partition residue between Heptane and Water. The product, Diethyl cyclohexane-1,1-dicarboxylate , remains in the organic phase. Distill under vacuum (bp ~140°C @ 10 mmHg) to purify.

Step 2: Reduction to Diol

Reaction : Reduction with LiAlH₄ (or Vitride® for higher safety profile).

  • Setup : Charge anhydrous THF (10 vol) and LiAlH₄ pellets (2.5 eq) to a reactor under

    
    . Cool to 0°C.[1][2][3][4]
    
  • Addition : Add diester from Step 1 (diluted in THF) dropwise.

    • Critical: Evolution of

      
       gas. Ensure vent lines are wide and unobstructed.
      
  • Quench : Perform Fieser workup (see Section 3.2). Filter solids.[2][5] Concentrate filtrate to yield 1,1-Bis(hydroxymethyl)cyclohexane as a viscous oil.

Step 3: Ring Closure to Azetidine

Reaction : Activation with Mesyl Chloride followed by displacement with Tosylamide.

  • Activation : Dissolve diol (1.0 eq) in DCM (10 vol) with

    
     (2.5 eq). Add MsCl (2.2 eq) at 0°C.
    
    • Purification: Wash with dilute HCl and

      
      . Crystallize the Bis-mesylate  from IPA/Heptane.
      
  • Cyclization : In a pressure reactor, suspend Bis-mesylate (1.0 eq), p-Toluenesulfonamide (1.0 eq), and

    
     (3.0 eq) in DMF (5 vol).
    
  • Process : Heat to 110°C for 16 hours.

    • Note: This heterogeneous reaction requires vigorous stirring.

  • Isolation : Pour into ice water. The product 2-Tosyl-2-azaspiro[3.5]nonane precipitates as a solid. Filter and wash with water.[2][6]

Step 4: Deprotection and Boc-Protection

Reaction : Reductive cleavage of Tosyl group (Magnesium/Methanol or Na/Naphthalene).

  • Deprotection : Dissolve Tosyl-azetidine in anhydrous MeOH. Add Mg turnings (5 eq) and catalytic

    
    . Sonicate to initiate.
    
    • Safety: Reaction is delayed then vigorous.

  • Reprotection : Once starting material is consumed, add

    
     (2 eq) and 
    
    
    
    (1.2 eq) directly to the crude amine solution.
  • Final Purification : Evaporate MeOH. Partition DCM/Water. Silica plug filtration or crystallization from Hexane yields tert-Butyl 2-azaspiro[3.5]nonane-2-carboxylate .

Protocol B: Synthesis of tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate

Targeting the Piperidine-Cyclobutane Core

Step 1: Formation of the Spiro-Imide

Reaction : Condensation of Cyclobutane-1,1-dicarboxylic acid with Benzylamine. Note: It is more efficient to start from dimethyl cyclobutane-1,1-dicarboxylate and bis(2-chloroethyl)amine, but the "Imide Reduction" route below avoids toxic bis-mustards.

Alternate Scalable Route (via Piperidine Alkylation):

  • Reagents : Dimethyl cyclobutane-1,1-dicarboxylate (1.0 eq), N-Benzyl-bis(2-chloroethyl)amine (1.0 eq).

  • Solvent/Base : DMF / NaH (or KOtBu).

  • Protocol :

    • Dissolve dicarboxylate in DMF. Add base at 0°C.

    • Add the amine hydrochloride portion-wise.

    • Heat to 80°C for 12 hours.

  • Intermediate : This yields N-Benzyl-7-azaspiro[3.5]nonane-6,8-dione .

    • Advantage: This intermediate is highly crystalline and can be purified by recrystallization from Ethanol, removing all polymeric side products.

Step 2: Global Reduction

Reaction : Reduction of the cyclic imide to the amine.

  • Reagent : LiAlH₄ (4.0 eq) in THF. Reflux is required to fully reduce the imide carbonyls to methylenes.

  • Workup : Fieser quench. The product is N-Benzyl-7-azaspiro[3.5]nonane .

Step 3: Hydrogenolysis and Boc-Protection
  • Hydrogenation : Dissolve N-Benzyl amine in MeOH. Add 10% Pd/C (5 wt%) and

    
     (1.1 eq).
    
  • Conditions : Hydrogen atmosphere (1 atm or 50 psi) at RT.

  • Result : The benzyl group is cleaved, and the free amine is immediately captured by the Boc anhydride, preventing catalyst poisoning by the secondary amine.

  • Yield : Typically >90% over two steps.

Visualization of Workflows

Synthetic Pathway Flowchart (Route A)

G Start Diethyl Malonate + 1,5-Dibromopentane Step1 Diethyl cyclohexane- 1,1-dicarboxylate Start->Step1 NaOEt, EtOH Reflux, 2h Step2 1,1-Bis(hydroxymethyl) cyclohexane Step1->Step2 LiAlH4, THF 0°C to RT Step3 1,1-Bis(mesyloxymethyl) cyclohexane Step2->Step3 MsCl, Et3N DCM, 0°C Step4 N-Tosyl-2-azaspiro [3.5]nonane Step3->Step4 TsNH2, K2CO3 DMF, 110°C Final tert-Butyl 2-azaspiro [3.5]nonane-2-carboxylate Step4->Final 1. Mg, MeOH 2. Boc2O

Caption: Step-by-step synthetic flow for the 2-azaspiro[3.5]nonane scaffold, highlighting the critical cyclization step.

Decision Tree: Work-up & Purification

G Input Crude Reaction Mixture Check1 Is Product Crystalline? Input->Check1 Cryst Recrystallization (IPA/Heptane) Check1->Cryst Yes Check2 Is Product Acid/Base Active? Check1->Check2 No AB_Ext Acid/Base Extraction (DCM/aq HCl) Check2->AB_Ext Yes (Amine/Acid) Distill Vacuum Distillation (< 5 mmHg) Check2->Distill No (Neutral Oil)

Caption: Purification strategy decision tree to avoid chromatography on scale.

Analytical & Quality Control

For GMP-ready intermediates, the following specifications are recommended:

TestMethodAcceptance Criteria
Assay HPLC / qNMR> 97.0% w/w
Residual Solvents GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5%
Specific Impurity HPLCDes-Boc amine < 0.1%

Impurity Alert : In Route A, the "Mono-cyclized" impurity (where only one arm of the mesylate reacts with tosylamide) can persist. It is best removed by crystallizing the N-Tosyl intermediate, as the final Boc-product is often an oil and difficult to purify without chromatography.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isomers." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Smith, A. B., et al. (2012). "Process for the preparation of 2-azaspiro[3.5]nonane derivatives." World Intellectual Property Organization, WO 2012/116237. Link

  • BenchChem Technical Support . (2025). "Efficient Synthesis of 7-Azaspiro[3.5]nonane." Application Note 7-AZA-25. Link

Sources

Application Note: Functionalization of the Secondary Amine in 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the unique structural properties of 7-Oxa-2-azaspiro[3.5]nonane .

Executive Summary

7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) has emerged as a high-value bioisostere in modern drug discovery. Structurally, it consists of a strained azetidine ring spiro-fused to a tetrahydropyran ring.

Key Medicinal Chemistry Advantages:

  • Bioisosterism: Acts as a surrogate for morpholine and piperidine, often improving metabolic stability by altering the vector of the nitrogen lone pair and reducing lipophilicity (LogD).

  • "Escape from Flatland": The spirocyclic core increases fraction of sp3 carbons (

    
    ), enhancing solubility and target selectivity compared to flat aromatic systems.
    
  • Basicity: The constrained azetidine nitrogen typically exhibits higher basicity (

    
    ) compared to morpholine (
    
    
    
    ), influencing potency and permeability.

This guide details the protocols for functionalizing the secondary amine (


) via Alkylation, Arylation, and Acylation, with specific attention to preserving the strained azetidine ring.

Chemical Profile & Handling

PropertyData / Note
Molecular Weight 127.18 g/mol (Free Base)
Physical State Viscous liquid (Free base) or Solid (Oxalate/HCl salt)
Reactivity Alert Ring Strain: The 4-membered azetidine ring is strained (

26 kcal/mol). Avoid strong Lewis acids at high temperatures (

C) which may trigger ring-opening.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Solubility High in MeOH, DCM, DMSO. Salts require aqueous/organic biphasic systems or polar solvents.
Critical Pre-Step: Free-Basing the Salt

Commercial supplies are often the Oxalate or Hydrochloride salt. The amine must be free-based for efficient Palladium-catalyzed couplings or nucleophilic substitutions.

Protocol:

  • Dissolve the salt (1.0 equiv) in minimal water.

  • Add saturated aqueous

    
     or 
    
    
    
    (2M) until pH > 12.
  • Extract with DCM (

    
     volume).
    
  • Dry organic layer over

    
    , filter, and concentrate carefully (amine is volatile).
    
  • Validation: Check NMR for absence of oxalate/counter-ion peaks.

Decision Matrix: Reaction Selection

Before selecting a protocol, utilize this decision tree to match your electrophile with the optimal method.

ReactionSelection Start Target Functionalization Electrophile Identify Electrophile Start->Electrophile Alkyl Alkyl Group (R-CH2-) Electrophile->Alkyl Aldehyde/Ketone Aryl Aryl/Heteroaryl (Ar-X) Electrophile->Aryl Halide Acyl Carbonyl/Sulfonyl (R-CO- / R-SO2-) Electrophile->Acyl Acid/Chloride RedAm Method A: Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Buchwald Method B: Pd-Catalysis (Buchwald-Hartwig) Aryl->Buchwald Unactivated SnAr Method C: SnAr (Electron Deficient Ar-F) Aryl->SnAr Activated (NO2/CN) Coupling Method D: HATU Coupling or Acid Chloride Acyl->Coupling

Figure 1: Strategic decision tree for functionalizing 7-Oxa-2-azaspiro[3.5]nonane.

Detailed Protocols

Method A: Reductive Amination (N-Alkylation)

Best for: Introduction of alkyl chains without over-alkylation risks associated with alkyl halides.

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over


 as it is milder and reduces the imine faster than the aldehyde, preventing side reactions.

Protocol:

  • Imine Formation: In a vial, dissolve 7-Oxa-2-azaspiro[3.5]nonane (1.0 equiv) and the corresponding Aldehyde (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF (0.1 M concentration).

  • Acid Catalyst: Add Acetic Acid (1.0 - 2.0 equiv). Stir at Room Temp (RT) for 30 mins.

    • Note: Acid promotes iminium formation, crucial for sterically hindered spiro-amines.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Method B: Buchwald-Hartwig Amination (N-Arylation)

Best for: Coupling with unactivated Aryl Bromides/Chlorides.

Challenge: Azetidines can suffer from


-hydride elimination or ring opening if conditions are too harsh.
Solution:  Use specific ligands (RuPhos/BrettPhos) that facilitate reductive elimination for secondary amines and stabilize the Pd center.

Protocol:

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add:

    • Aryl Bromide (1.0 equiv)

    • 7-Oxa-2-azaspiro[3.5]nonane (1.2 equiv)[1]

    • 
        (Sodium tert-butoxide) (1.5 equiv) - Base
      
    • 
        (2 mol%) - Catalyst Precursor
      
    • RuPhos (4 mol%) - Ligand[2]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

    • Caution: Do not exceed 110°C to avoid thermal degradation of the spiro-cycle.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.

  • Purification: Silica gel chromatography.

Self-Validating Check: If conversion is low, check the quality of the Aryl Bromide. If the starting amine remains but the bromide is consumed, hydrodehalogenation of the bromide may be occurring (switch to BrettPhos Pd G4).

Method C: Amide Coupling (N-Acylation)

Best for: Creating amide linkages for library synthesis.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Coupling: Add 7-Oxa-2-azaspiro[3.5]nonane (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then 
    
    
    
    .
  • Alternative: For Sulfonamides, use Sulfonyl Chloride + TEA in DCM at 0°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening Conditions too acidic or temperature too high.Switch to mild bases (

). Limit temp to <100°C. Avoid strong Lewis acids (

,

).
Low Yield (Pd Coupling) Catalyst poisoning or poor ligand match.Switch ligand to RuPhos or XPhos . Ensure amine is free-based (no HCl salts in Pd reaction).
Over-Alkylation Used Alkyl Halide instead of Reductive Amination.Switch to Method A (Reductive Amination). If using alkyl halide, use syringe pump addition at 0°C.
Poor Solubility High polarity of the spiro-amine.Use polar aprotic solvents (DMF, DMSO) or solvent mixtures (DCM/MeOH).

Visualization: Catalytic Cycle (Buchwald-Hartwig)

BuchwaldCycle L_Pd_0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd_0->OxAdd + Ar-Br AmineBind Amine Coordination (Spiro Amine Binding) OxAdd->AmineBind + Spiro Amine Deprotonation Deprotonation (Base: NaOtBu) AmineBind->Deprotonation - HBr RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Pd-N Bond Formed RedElim->L_Pd_0 Regeneration

Figure 2: Simplified catalytic cycle for the N-arylation of 7-Oxa-2-azaspiro[3.5]nonane utilizing a bulky phosphine ligand.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Discusses ring strain and stability of azetidines vs aziridines.

  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. Overview of spirocyclic azetidines as bioisosteres and their metabolic advantages.

  • Application Notes and Protocols for N-Functionalization. BenchChem. General protocols for Buchwald-Hartwig and reductive amination of azetidine scaffolds.

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines. Domainex. Comparison of linear vs angular spiro-azetidines and their physicochemical properties.

  • 7-Oxa-2-azaspiro[3.5]nonane Product Data. PubChem. Chemical and physical property data including basicity estimates.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 7-Oxa-2-azaspiro[3.5]nonane Oxalate in Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of spirocyclic amine salts. 7-Oxa-2-azaspiro[3.5]nonane oxalate is a classic example of a high-lattice-energy salt that resists dissolution in moderately polar, aprotic solvents like dichloromethane (DCM).

This guide is designed to explain the physicochemical causality behind this issue and provide field-proven, self-validating protocols to overcome it.

Quantitative Data: Solvent Polarity vs. Solvation

To understand the problem, we must first look at the thermodynamic environment. The table below illustrates why DCM fails to solvate the oxalate salt and how altering the compound's state (salt vs. free base) shifts its solubility profile.

Solvent SystemDielectric Constant (ε)Polarity Index (P')Estimated Solubility (Oxalate Salt)Estimated Solubility (Free Amine)
Water 80.110.2> 50 mg/mL< 5 mg/mL
Methanol (MeOH) 32.75.110 - 30 mg/mL> 100 mg/mL
Dichloromethane (DCM) 8.93.1< 1 mg/mL > 100 mg/mL
DCM:MeOH (9:1 v/v) ~11.3~3.35 - 15 mg/mL> 100 mg/mL
Troubleshooting FAQs

Q1: Why is this compound completely insoluble in DCM, even with prolonged sonication? A1: The insolubility is a direct consequence of the compound's ionic nature. Amine salts are charged, highly polar species characterized by strong intermolecular hydrogen bonding and robust crystal lattice energies[1]. DCM is a moderately polar, aprotic solvent. It lacks the hydrogen-bond donating capability required to solvate the oxalate anion and disrupt the ionic lattice. Consequently, the thermodynamic penalty of breaking the salt lattice far outweighs the solvation energy provided by DCM. Many amine intermediates are deliberately isolated as oxalate or hydrochloride salts to maximize their stability and aqueous solubility, which inversely compromises their solubility in organic solvents[2].

Q2: I need to perform a coupling reaction in DCM. How can I dissolve this compound without altering its chemical structure? A2: If your downstream chemistry is compatible with protic solvents (e.g., reductive aminations), the most non-invasive approach is to use a co-solvent system . Adding 5–10% Methanol (MeOH) to your DCM creates a micro-environment capable of hydrogen bonding. The MeOH solvates the oxalate counterion, breaking the crystal lattice, while the DCM solvates the spirocyclic hydrocarbon framework. Self-Validation Tip: If the solution turns cloudy upon adding your coupling reagent, the co-solvent has failed to maintain solvation under reaction conditions. In this case, proceed to Q3.

Q3: The co-solvent approach interferes with my reagents (e.g., acid chlorides). What is the most robust alternative? A3: You must perform a free-basing operation. Converting the oxalate salt to its corresponding free amine removes the ionic charge, drastically reducing the molecule's polarity. The neutral 7-Oxa-2-azaspiro[3.5]nonane is highly lipophilic and will exhibit near-infinite solubility in DCM[3]. This is the industry-standard preparatory step for peptide couplings and acylations involving amine salts.

Decision & Workflow Diagrams

Workflow Start 7-Oxa-2-azaspiro[3.5]nonane oxalate in DCM Check Is the oxalate salt form strictly required? Start->Check Yes Use Co-solvent System (e.g., DCM:MeOH 9:1) Check->Yes Yes No Perform Free-basing (Aqueous Wash) Check->No No Success1 Proceed to Reaction Yes->Success1 Success2 Extract Free Amine into DCM No->Success2 Success2->Success1

Workflow for resolving amine oxalate solubility issues in DCM.

Mechanism Salt Amine Oxalate Salt (Solid Suspension) Base Add Aqueous Base (e.g., 1M NaOH) Salt->Base Biphasic Biphasic System (Aq + DCM) Base->Biphasic AqPhase Aqueous Phase: Sodium Oxalate Biphasic->AqPhase Polar/Ionic OrgPhase Organic Phase (DCM): Free Amine Biphasic->OrgPhase Lipophilic

Biphasic free-basing mechanism for partitioning amine into DCM.

Experimental Protocol: Quantitative Free-Basing

Causality Note: Because 7-Oxa-2-azaspiro[3.5]nonane contains a hydrophilic ether oxygen (the 7-oxa moiety), the free amine retains slight water solubility. We must use a highly concentrated aqueous base and brine to "salt out" the amine, forcing it entirely into the organic phase.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of this compound in DCM (10 mL per gram of salt) in a separatory funnel.

  • Basification: Add an equal volume of 2M aqueous NaOH. Expert Insight: Oxalic acid is a dicarboxylic acid; neutralizing it requires 2 equivalents of base. Using a strong, concentrated base ensures the aqueous layer remains low-volume and highly ionic, preventing the amine from dissolving in the water.

  • Phase Transfer: Shake vigorously for 2–3 minutes, venting frequently. Self-Validation: The solid suspension will visibly disappear, resulting in two clear liquid phases. This visual cue confirms the neutral free amine has successfully partitioned into the lower DCM layer.

  • Salting Out (Critical Step): Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength of the aqueous phase, minimizing the partition coefficient of the ether-containing spirocycle in water.

  • Extraction: Separate the lower DCM layer. Extract the remaining aqueous layer with two additional portions of DCM (5 mL per gram).

  • Drying & Isolation: Combine the DCM layers and dry over anhydrous Na₂SO₄. Expert Insight: Do not use MgSO₄, as magnesium ions can weakly coordinate with the lone pair on the spirocyclic nitrogen, reducing your yield. Filter the drying agent and use the DCM solution directly in your downstream reaction.

References
  • 10.8: Amines as Bases . Chemistry LibreTexts.2

  • Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents . BenchChem.3

  • Why amine salts are soluble in water? . Chemistry Stack Exchange. 1

Sources

minimizing side reactions during spirocyclic amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of synthesizing these valuable scaffolds. This resource is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering explanations of the underlying causes and actionable solutions.

Q1: My spirocyclization reaction is resulting in a low yield. What are the common culprits and how can I improve it?

A1: Low yields in spirocyclization are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Explanation of Cause:

    • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome activation energy barriers.

    • Starting Material Quality: Impurities in your starting materials can inhibit the catalyst or participate in unwanted side reactions.

    • Catalyst Deactivation: Many catalysts, especially organocatalysts and transition metal complexes, can be sensitive to moisture, air, or impurities in the reaction mixture.[1] Deactivation leads to a stalled or incomplete reaction.

    • Formation of Stable Intermediates or Side Products: The reaction may be stalling at a stable intermediate, or a significant portion of the starting material could be consumed by a competing side reaction.

  • Recommended Solutions:

    • Systematic Reaction Parameter Optimization:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., from room temperature up to the boiling point of the solvent, or sub-ambient temperatures) to find the optimal balance between reaction rate and selectivity.

      • Concentration Adjustment: Vary the concentration of your limiting reagent. Higher concentrations can sometimes favor intramolecular cyclization, but can also lead to intermolecular side reactions.

      • Reaction Time Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress over time to determine the optimal reaction duration and identify the formation of any stable intermediates or byproducts.

    • Ensure High Purity of Starting Materials:

      • Purify all starting materials and reagents before use, for instance, through recrystallization, column chromatography, or distillation.

      • Thoroughly dry all solvents and glassware to prevent catalyst deactivation, especially when using moisture-sensitive catalysts.[1]

    • Address Catalyst Deactivation:

      • If catalyst deactivation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Consider adding the catalyst in portions throughout the reaction to maintain a sufficient active catalyst concentration.

      • Ensure that your starting materials and solvents are free from impurities that could poison the catalyst.[1]

    • Utilize Protecting Groups:

      • If your substrate contains functional groups that can interfere with the desired reaction, consider using appropriate protecting groups.[2][3][4][5][6] For example, protecting a primary amine as a carbamate can prevent its participation in undesired side reactions.[5]

Q2: I am observing the formation of a significant amount of an unexpected side product. How can I identify and minimize it?

A2: The formation of side products is a common issue. Identifying the structure of the side product is the first step toward mitigating its formation.

  • Explanation of Cause and Common Side Products:

    • Enamine Formation: If your reaction involves a secondary amine and a carbonyl compound, enamine formation can be a significant side reaction.[7][8] Enamines are formed through the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone.[7][8]

    • Over-alkylation or Di-alkylation: In reactions involving alkylating agents, over-alkylation of the amine nitrogen can occur, leading to the formation of quaternary ammonium salts or di-alkylated products.

    • Ring-Opened Products: Under harsh reaction conditions (e.g., high temperatures or strong acids/bases), the desired spirocyclic product might undergo ring-opening.

    • Products of Competing Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur at different positions, leading to a mixture of regioisomers.

  • Recommended Solutions:

    • Characterize the Side Product: Isolate the side product using chromatography and characterize it thoroughly using techniques like NMR, MS, and IR spectroscopy. Understanding its structure will provide valuable clues about the side reaction pathway.

    • Modify Reaction Conditions to Disfavor Side Product Formation:

      • Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product by favoring the kinetic product over the thermodynamic one.

      • Catalyst Choice: Switching to a more selective catalyst can help to steer the reaction towards the desired outcome.

      • Solvent: The polarity of the solvent can influence the reaction pathway.[9][10] Experiment with a range of solvents to find one that minimizes the formation of the side product.

    • Employ a Different Synthetic Strategy: If modifying the reaction conditions is not effective, you may need to consider a different synthetic route to the target spirocyclic amine.

Q3: My synthesis of a spirocyclic tetrahydro-β-carboline via the Pictet-Spengler reaction is giving a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Controlling stereoselectivity in the Pictet-Spengler reaction is a well-known challenge, especially when a new chiral center is formed. [11]

  • Explanation of Cause: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, which proceeds through an iminium ion intermediate.[11][12] When an aldehyde other than formaldehyde is used, a new stereocenter is created at the C-1 position of the tetrahydro-β-carboline ring system. The facial selectivity of the nucleophilic attack of the indole ring on the iminium ion determines the stereochemical outcome. The formation of both cis and trans isomers with respect to a pre-existing stereocenter (e.g., from an amino acid derivative) is common.[11]

  • Recommended Solutions:

    • Substrate Control:

      • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen or the carboxyl group of a tryptophan-derived starting material can effectively control the diastereoselectivity of the cyclization.

      • Bulky Substituents: Introducing a sterically demanding group on the aldehyde or the amine can favor the formation of one diastereomer over the other due to steric hindrance in the transition state.

    • Catalyst Control:

      • Chiral Brønsted Acids: The use of chiral phosphoric acids or other chiral Brønsted acids as catalysts has been shown to induce high enantioselectivity in Pictet-Spengler reactions.

    • Reaction Condition Optimization:

      • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

      • Solvent: The choice of solvent can influence the transition state geometry and thus the stereochemical outcome. A systematic screening of solvents is recommended.

    • N-Acyliminium Ion Pictet-Spengler Reaction:

      • Acylating the intermediate imine to form an N-acyliminium ion significantly increases the electrophilicity of the intermediate, often allowing the reaction to proceed under milder conditions with improved yields and, in some cases, better stereocontrol.[11]

Parameter Effect on Stereoselectivity Recommendation
Temperature Lower temperatures generally favor higher diastereoselectivity.Screen a range of temperatures from -78 °C to room temperature.
Catalyst Chiral catalysts can induce high enantioselectivity.Consider using a chiral Brønsted acid catalyst.
Substrate Steric bulk and chiral auxiliaries can direct the stereochemical outcome.Modify the substrate with bulky groups or a chiral auxiliary.
Solvent Solvent polarity can influence the transition state.Screen a variety of aprotic and protic solvents.

Frequently Asked Questions (FAQs)

  • Q: What are the key advantages of using a dearomative spirocyclization strategy?

    • A: Dearomative spirocyclization is a powerful method for the rapid construction of complex, three-dimensional spirocyclic frameworks from readily available flat, aromatic precursors.[13] This strategy can often lead to the formation of multiple stereocenters in a single step with high levels of control.

  • Q: How can I effectively purify my spirocyclic amine from the reaction mixture?

    • A: The purification of amines can sometimes be challenging due to their basic nature.

      • Column Chromatography: Amine-functionalized silica gel can be very effective for the purification of basic compounds, often allowing for the use of less polar and non-polar solvent systems like hexane/ethyl acetate.[14] Standard silica gel can also be used, but it may require the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent peak tailing and improve recovery.

      • Acid-Base Extraction: This classic technique can be very effective for separating amines from neutral or acidic impurities. The amine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The amine is then liberated by basifying the aqueous layer and extracting it back into an organic solvent.

      • Crystallization: If your spirocyclic amine is a solid, crystallization can be an excellent method for obtaining highly pure material.

  • Q: What is the role of protecting groups in spirocyclic amine synthesis?

    • A: Protecting groups are crucial for preventing unwanted side reactions at the amine functionality.[2][3][4][5][6] Amines are nucleophilic and basic, which can lead to reactions with electrophiles or interference with certain catalysts. Common protecting groups for amines include carbamates (e.g., Boc and Cbz), which render the nitrogen non-nucleophilic.[5] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Visualizing Key Processes

Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Rearomatization β-arylethylamine β-arylethylamine Aldehyde Aldehyde Iminium_Ion Iminium Ion Spirocyclic_Intermediate Spirocyclic Intermediate Spirocyclic_Amine Spirocyclic Amine

Troubleshooting_Workflow Start Problem: Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Check_Purity->Optimize_Conditions If pure Purify_and_Retry Purify Materials and Retry Check_Purity->Purify_and_Retry If impure Check_Catalyst Investigate Catalyst Deactivation Optimize_Conditions->Check_Catalyst If yield still low Solutions Improved Yield Optimize_Conditions->Solutions If yield improves Identify_Byproducts Identify Side Products (NMR, MS) Check_Catalyst->Identify_Byproducts If not sensitive Inert_Atmosphere Use Inert Atmosphere Check_Catalyst->Inert_Atmosphere If sensitive Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Byproducts->Modify_Conditions If side products identified Purify_and_Retry->Optimize_Conditions Inert_Atmosphere->Identify_Byproducts Modify_Conditions->Solutions

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis. BenchChem.
  • Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com.
  • Wikipedia. (2026). Pictet–Spengler reaction. Wikipedia.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • ResearchGate. (2024). The mechanism of the Pictet–Spengler reaction.
  • ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube.
  • ResearchGate. (2023). Influence of the Solvent on the Thermal Back Reaction of One Spiropyran.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • ACS Publications. (2009). Amino Acid-Protecting Groups | Chemical Reviews.
  • DePaul University. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • PMC. (2024).
  • Organic Chemistry Portal. (2026). Protective Groups. Organic Chemistry Portal.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • MDPI. (2025).
  • PMC. (2016).
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • RSC Publishing. (2021).
  • Thieme. (2008). The synthesis and chemistry of enamines has been an active area of research ever. Thieme.
  • BenchChem. (2026). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. BenchChem.
  • AmmoniaKnowHow. (2023).
  • ResearchGate. (2013). Effects of Solvent and Temperature on Reaction Outcome.
  • Figshare. (2011). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Figshare.
  • ResearchGate. (2024). Scope of the dearomative spirocyclization reaction.
  • PubMed. (2010).
  • SciSpace. (2016). New development in the enantioselective synthesis of spiro compounds. SciSpace.
  • ACS Publications. (2002). Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides. The Journal of Organic Chemistry.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • PMC. (2022).
  • RSC Publishing. (2024).
  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • PMC. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC.
  • PMC. (2022).
  • Organic Chemistry Portal. (2024). Enamine, enamide synthesis. Organic Chemistry Portal.
  • ResearchGate. (2022). A Redox-Enabled Strategy for Intramolecular Hydroamination.
  • Comptes Rendus de l'Académie des Sciences. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences.
  • Biotage. (2012).
  • ResearchGate. (2020). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds.
  • PMC. (2020). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. PMC.
  • ResearchGate. (2015). Intramolecular hydroamination of primary and secondary amino- alkenes catalyzed by zirconium complexes a.
  • RSC Publishing. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • RSC Publishing. (2022).
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ACS Publications. (2020). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Organic Letters.
  • ResearchGate. (2021). Aza‐spirocyclic motifs in drugs and recent works in the synthesis of....
  • ResearchGate. (2023). 1‐Azaspirocycles contained in drugs and natural products.
  • MDPI. (2025). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI.

Sources

Technical Support Center: Optimizing Reaction Temperature for Azaspiro[3.5]nonane Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of azaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical parameter of reaction temperature in substitution reactions involving this valuable spirocyclic motif. Here, we will address common challenges and provide practical, evidence-based strategies to optimize your reaction conditions for maximal yield, selectivity, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the substitution reactions of azaspiro[3.5]nonane?

Reaction temperature is a pivotal factor that governs both the rate and the outcome of a chemical transformation. For azaspiro[3.5]nonane substitutions, its importance is multifaceted:

  • Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates by providing the necessary activation energy. However, an arbitrarily high temperature can be detrimental.

  • Selectivity: Many substitution reactions can yield multiple products, such as regioisomers or stereoisomers. Temperature can be a powerful tool to control this selectivity by favoring one reaction pathway over another. This is often a manifestation of kinetic versus thermodynamic control.[1]

  • Side Reactions and Decomposition: Azaspiro[3.5]nonane and its derivatives, while generally stable, can be susceptible to degradation or side reactions at elevated temperatures. These can include ring-opening, elimination, or catalyst decomposition.[2] Careful temperature control is essential to minimize the formation of these impurities.

Q2: I'm observing low to no conversion in my N-arylation of 7-azaspiro[3.5]nonane. Should I just increase the temperature?

While insufficient temperature is a common reason for low conversion, a systematic approach is more effective than simply increasing the heat. Before elevating the temperature, consider the following:

  • Catalyst System: In palladium-catalyzed N-arylations (e.g., Buchwald-Hartwig amination), the choice of ligand and palladium precatalyst is crucial and is intrinsically linked to the optimal temperature. Some modern catalysts are designed to operate efficiently at lower temperatures.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. Ensure they are compatible with your substrate and catalyst system. Some reactions may require higher temperatures to proceed with weaker bases.

  • Reaction Time: It's possible the reaction is simply slow at the current temperature. Monitor the reaction over a longer period before concluding that the temperature is too low.

If you have optimized these other parameters, a careful, stepwise increase in temperature is a logical next step. A recommended approach is to conduct small-scale parallel experiments at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal point.[3]

Q3: My reaction is producing a mixture of diastereomers. How can temperature manipulation help improve the diastereomeric ratio (d.r.)?

The formation of diastereomers is a classic example of the interplay between kinetic and thermodynamic control.[4]

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will be the major product. This product arises from the lower energy transition state. If the desired diastereomer is the kinetic product, running the reaction at a lower temperature for a longer time can significantly improve the d.r.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. Here, the most stable product will be the major isomer, as the reaction reaches equilibrium. If your desired diastereomer is the more thermodynamically stable one, higher temperatures may be beneficial.[4]

A systematic study of temperature's effect on the diastereomeric ratio is recommended.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation of 7-Azaspiro[3.5]nonane

You are attempting to N-alkylate 7-azaspiro[3.5]nonane with an alkyl halide and are observing low yields.

start Low Yield in N-Alkylation check_temp Is the reaction temperature appropriate? start->check_temp low_temp Reaction may be too slow. Consider a systematic increase. check_temp->low_temp Yes high_temp Possible decomposition of starting material or product. Consider lowering the temperature. check_temp->high_temp No check_other Have other parameters been optimized (base, solvent, stoichiometry)? low_temp->check_other high_temp->check_other optimize_other Optimize base, solvent, and reagent stoichiometry before re-evaluating temperature. check_other->optimize_other No run_screen Perform a temperature screening experiment. check_other->run_screen Yes optimize_other->run_screen analyze Analyze yield and purity at each temperature. run_screen->analyze optimal_temp Identify optimal temperature. analyze->optimal_temp

Caption: Troubleshooting workflow for low yield in N-alkylation.

  • Initial Temperature Assessment: For standard N-alkylation with alkyl halides, reactions are often run from room temperature to around 80 °C. If you are running the reaction at room temperature, it may be too slow.

  • Systematic Temperature Screening: Before making a large-scale change, perform a small-scale temperature screen.

    ExperimentTemperature (°C)Reaction Time (h)Observed Yield (%)Key Observations
    125 (RT)2415Incomplete conversion
    2501265Good conversion, minimal byproducts
    380885High conversion, some byproduct formation
    4100670Increased byproduct formation, slight darkening of reaction mixture

    This table represents hypothetical data for illustrative purposes.

  • Interpretation: In this example, 80 °C gives the highest yield in a reasonable timeframe. While 100 °C is faster, it leads to decomposition, reducing the overall isolated yield. Therefore, 80 °C would be the optimal temperature.

Problem 2: Poor Selectivity in a Substitution Reaction Leading to Multiple Regioisomers

You are performing a substitution on a functionalized azaspiro[3.5]nonane, and are obtaining a mixture of regioisomers.

The formation of regioisomers is often governed by the principles of kinetic and thermodynamic control.[1]

  • The Kinetic Product: Formed faster, usually at lower temperatures.

  • The Thermodynamic Product: More stable, favored at higher temperatures where an equilibrium can be established.

  • Low-Temperature Experiment: Run the reaction at a low temperature (e.g., 0 °C or room temperature) for an extended period, monitoring the product ratio over time. This will favor the formation of the kinetic product.

  • High-Temperature Experiment: Conduct the reaction at a higher temperature (e.g., 80-120 °C) and monitor the product ratio. If the ratio changes over time to favor one isomer, this is likely the thermodynamic product.

Temperature (°C)Reaction Time (h)Ratio of Regioisomer A:BPredominant Product
04890:10Kinetic
252475:25Kinetic
801240:60Thermodynamic
120635:65Thermodynamic

This table represents hypothetical data for illustrative purposes.

Based on the data above, if Regioisomer A is the desired product, the reaction should be run at 0 °C. If Regioisomer B is desired, a higher temperature of 120 °C would be optimal.

Protocols

Protocol 1: General Procedure for Temperature Screening in a Buchwald-Hartwig N-Arylation of 7-Azaspiro[3.5]nonane

This protocol is designed for the parallel optimization of reaction temperature using a multi-well reaction block.

prep Prepare Stock Solutions: - 7-Azaspiro[3.5]nonane - Aryl halide - Base (e.g., NaOtBu) - Catalyst/Ligand (e.g., XPhos Pd G3) dispense Dispense Reagents into Vials prep->dispense inert Seal Vials and Purge with Inert Gas dispense->inert heat Place Vials in Pre-heated Reaction Blocks at Different Temperatures inert->heat monitor Monitor Reactions by TLC or LC-MS at Set Timepoints heat->monitor quench Quench Reactions and Analyze by LC-MS or GC-MS monitor->quench analyze Determine Yield and Purity for Each Temperature quench->analyze

Caption: Workflow for parallel temperature screening.

Materials:

  • 7-Azaspiro[3.5]nonane (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Multi-well reaction block with temperature control for each zone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox, add the aryl halide, palladium precatalyst, and base to each reaction vial.

  • Reagent Addition: Add the anhydrous, degassed solvent to each vial, followed by the 7-azaspiro[3.5]nonane.

  • Sealing: Securely seal the vials.

  • Heating: Place the vials into the pre-heated reaction block set to the desired temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). Monitor the progress by taking small aliquots for TLC or LC-MS analysis.

  • Work-up: After the reaction is complete, cool the vials to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Analysis: Extract the product with an organic solvent, dry, and concentrate. Analyze the crude product by LC-MS or qNMR to determine the yield and purity for each temperature point.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... - ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

Sources

work-up procedures for removing excess 7-Oxa-2-azaspiro[3.5]nonane oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Work-Up Procedures for 7-Oxa-2-azaspiro[3.5]nonane Oxalate

Executive Summary

This guide addresses the removal of excess This compound (CAS: 1523571-04-1 or similar salts) from reaction mixtures. This spirocyclic secondary amine is a common building block for medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors). Its removal strategy depends entirely on the physicochemical properties of your target product.

Because this reagent is supplied as an oxalate salt , your work-up must account for two distinct species: the spirocyclic amine cation (the base) and the oxalate anion (the acid).

Part 1: The Decision Matrix (Start Here)

Before selecting a protocol, identify the nature of your target product. Use the decision tree below to select the correct module.

WorkupDecisionTree Start Target Product Nature? Neutral Neutral/Acidic Product (e.g., Amide, Urea) Start->Neutral Non-ionizable Basic Basic Product (e.g., Tertiary Amine) Start->Basic Contains 3° Amine MethodA Method A: Acidic Wash (Partitioning) Neutral->MethodA Fastest MethodB Method B: Scavenger Resin (Chemoselective) Basic->MethodB Cleanest (No Column) MethodC Method C: Chromatography (Polarity Based) Basic->MethodC If Resin Unavailable

Figure 1: Decision matrix for selecting the appropriate work-up protocol based on product chemistry.

Part 2: Detailed Protocols

Method A: Acidic Wash (Partitioning)

Best for: Amide couplings or urea formations where the product is neutral and organic-soluble. Mechanism: The spiro-amine (secondary) is protonated by dilute acid, becoming highly water-soluble. The oxalate anion remains water-soluble. Your neutral product stays in the organic layer.

Protocol:

  • Dilution: Dilute the reaction mixture with a moderately polar organic solvent (DCM or EtOAc). Note: Avoid Diethyl Ether as the free base of this spiro compound is somewhat polar and might precipitate rather than dissolve if not protonated.

  • Acid Wash: Wash the organic phase 3x with 0.5 M - 1.0 M Citric Acid or 1.0 M HCl .

    • Why Citric Acid? It buffers around pH 3-4, which is sufficient to protonate the azetidine nitrogen (pKa ~11) without hydrolyzing sensitive amides in your product.

  • Verification (Self-Validating Step):

    • Spot the organic layer on a TLC plate.

    • Stain with Ninhydrin .

    • Result: The 7-Oxa-2-azaspiro[3.5]nonane spot (usually a distinct red/purple at the baseline or low Rf) should be absent.

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Solid-Supported Scavenging (The "Pro" Method)

Best for: Reductive aminations or SnAr reactions where the product is a tertiary amine (basic). Mechanism: Since both your product and the impurity are amines, acid washing will remove both. Instead, we use a PS-Isocyanate resin. This resin reacts exclusively with nucleophilic amines (primary/secondary) to form a urea, covalently binding the impurity to the bead. It ignores your tertiary amine product.

Protocol:

  • Calculate Loading: Determine the excess equivalents of 7-Oxa-2-azaspiro[3.5]nonane used. Use 2–3 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Incubation: Add the resin to the reaction mixture (diluted in DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

  • Verification: Run LC-MS. The mass corresponding to the spiro-amine (MW ~127) should be gone.

Method C: Breaking the Oxalate & Chromatography

Best for: Complex mixtures where Method A/B fail, or when isolating the free base of the reagent is required. Mechanism: Oxalate salts can streak on silica. You must "break" the salt to obtain the free amine for proper chromatographic separation.

Protocol:

  • Free Basing: Dissolve the residue in DCM. Add Saturated Aqueous Na₂CO₃ or 1M NaOH . Shake vigorously.

    • Chemistry: The oxalate becomes Sodium Oxalate (water-soluble). The spiro-amine becomes the free base (organic soluble).

  • Extraction: Extract the aqueous layer 3x with DCM/Isopropanol (9:1).

    • Expert Tip: The "7-oxa" ether oxygen increases water solubility.[1] Pure DCM might leave some product in the water. The addition of Isopropanol helps extract polar amines.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH : NH₄OH (e.g., 90:10:1).

    • Why NH₄OH? It deactivates the acidic sites on the silica, preventing the amine from "sticking" and tailing.

Part 3: Troubleshooting & FAQs

Q1: I tried the acid wash (Method A), but my product precipitated.

  • Diagnosis: Your product might be an acid-sensitive salt or simply insoluble in the chosen organic solvent when cold.

  • Fix: Switch to Method B (Scavenging) to avoid pH swings. Alternatively, use a larger volume of DCM or add 5-10% Methanol to the organic layer during extraction to keep the product solubilized.

Q2: The 7-Oxa-2-azaspiro[3.5]nonane spot is overlapping with my product on TLC.

  • Diagnosis: Both compounds likely have similar polarity due to the secondary amine and ether linkage.

  • Fix: Change the TLC stain. Use KMnO₄ (oxidizes the amine) or Ninhydrin (specific for free amines). If your product is a tertiary amine, it will not stain red/purple with Ninhydrin upon immediate heating, whereas the spiro-impurity will. This allows you to distinguish them even if Rf is similar.

Q3: Can I remove the oxalate by precipitation?

  • Insight: Sometimes. If your reaction solvent is non-polar (e.g., Toluene, Ether), the oxalate salt of the amine is likely insoluble.

  • Test: Cool the reaction mixture to 0°C. If a solid forms, filter it. Analyze the solid by NMR. If it's pure amine-oxalate, you have successfully removed the excess reagent by simple filtration.

Part 4: Chemical Safety & Properties

PropertyDataNotes
MW (Free Base) 127.19 g/mol C₇H₁₃NO
MW (Oxalate) ~217.2 g/mol Usually 1:1 or 2:1 salt
pKa (Est.) ~10.5 - 11.0Strong base (Azetidine ring)
Solubility Water, MeOH, DMSOSalt form is highly polar

Safety Warning: Oxalates can be toxic (nephrotoxic). Avoid skin contact with the aqueous waste streams containing the cleaved oxalate.

References

  • PubChem. (n.d.).[2] 7-Oxa-2-azaspiro[3.5]nonane | C7H13NO.[2][3][4][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved March 1, 2026, from [Link]

  • Marsh, A., et al. (1996). High-throughput synthesis of secondary amines using polymer-supported reagents. Journal of Organic Chemistry.

Sources

overcoming steric hindrance in 7-Oxa-2-azaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 7-Oxa-2-azaspiro[3.5]nonane Optimization

Case ID: SPIRO-35-OXA-REACTIVITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Deceptive" Nucleophile

Welcome to the technical support hub for 7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) .

If you are here, you are likely experiencing a contradiction: this secondary amine is theoretically basic and nucleophilic (calculated pKa ~10.5–11.0), yet it behaves sluggishly in standard alkylation or coupling reactions.

The Root Cause: The issue is rarely electronic; it is topological .[1] While the azetidine ring strain exposes the nitrogen lone pair (


 character increases), the spiro-fusion at C1 creates a "gem-disubstituted" environment. The 6-membered tetrahydropyran ring acts as a steric umbrella, blocking the trajectory of incoming electrophiles—particularly in transition metal-catalyzed cycles where coordination geometry is strict.[1]

This guide provides validated protocols to bypass this steric penalty.

Module 1: Troubleshooting N-Alkylation (S_N2) Stalls

User Issue: "I am trying to alkylate the amine with a benzyl bromide derivative, but conversion stalls at 40-50% even with excess electrophile."

Diagnosis: The stalling is likely due to product inhibition or steric clash in the transition state.[1] The spiro-scaffold creates a "neopentyl-like" hindrance.[1] Once the mono-alkylated product forms, the steric bulk prevents over-alkylation (usually a good thing), but it also slows down the initial attack if the electrophile is bulky.

Protocol A: The "Finkelstein" Boost Standard bases (TEA, DIPEA) often fail because they clutter the reaction sphere. We recommend an inorganic base/polar solvent system to strip the nucleophile naked.[1]

ComponentRecommendationMechanism of Action
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates the amine-salt aggregates.
Base K₂CO₃ (Micronized)Heterogeneous surface area is critical. Avoid bulky organic bases.[1]
Additive KI or TBAI (10 mol%)In situ conversion of Alkyl-Br to Alkyl-I (Finkelstein).[1] The iodide is a better leaving group and smaller than bromide in the transition state.
Temp 60°C - 80°C Azetidines are thermally stable; heat is required to overcome the steric activation energy barrier.[1]

Step-by-Step:

  • Dissolve 7-Oxa-2-azaspiro[3.5]nonane (1.0 equiv) in DMF (0.2 M).

  • Add Micronized K₂CO₃ (2.0 equiv).[1] Stir for 15 min to ensure deprotonation/aggregation break.

  • Add TBAI (0.1 equiv) followed by the Alkyl Halide (1.1 equiv).

  • Heat to 60°C. Monitor by LCMS.

  • Critical: If stalled, do not add more electrophile. Add 0.5 equiv Cs₂CO₃ . The cesium effect can solubilize the carbonate and push the reaction.[1]

Module 2: Buchwald-Hartwig Coupling (The "Heavy Lifting")[1]

User Issue: "Standard Pd(OAc)₂/BINAP conditions yield <10% product. The starting material remains untouched."

Diagnosis: This is a classic failure mode for hindered amines.[1] The reductive elimination step in the catalytic cycle is rate-limiting because the bulky spiro-amine struggles to coordinate to the Palladium center alongside a bulky ligand.[1] BINAP is too rigid and creates a "pocket" that is too small for the spirocycle.[1]

The Solution: Dialkylbiaryl Phosphine Ligands You must use ligands designed to "reach around" bulky substrates.[1]

Recommended Catalyst System:

  • Ligand: RuPhos (Universal first choice for secondary amines) or BrettPhos (For extremely hindered partners).[1]

  • Pre-catalyst: Pd-PEPPSI-IPent or RuPhos-Pd-G4 .[1] Using a pre-catalyst ensures rapid initiation without relying on the amine to reduce Pd(II) to Pd(0), which is slow with hindered amines.

BuchwaldLogic Start Buchwald-Hartwig Coupling Target: Aryl-Spiroamine CheckHalide Check Electrophile Start->CheckHalide ArylCl Aryl Chloride (Harder) CheckHalide->ArylCl ArylBr Aryl Bromide/Iodide (Easier) CheckHalide->ArylBr Ligand1 Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane ArylCl->Ligand1 Ligand2 Ligand: RuPhos Base: Cs2CO3 Solvent: tBuOH/Toluene ArylBr->Ligand2 PreCat CRITICAL: Use Pd-G3 or G4 Pre-catalysts (Avoid Pd(OAc)2 + Ligand mixing) Ligand1->PreCat Ligand2->PreCat

Figure 1: Decision matrix for Pd-catalyzed coupling of spirocyclic azetidines.

Protocol B: The "RuPhos" Standard

  • Charge: Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), RuPhos-Pd-G4 (2-5 mol%).

  • Base: NaOtBu (1.5 equiv) is preferred for speed; Cs₂CO₃ (2.0 equiv) if functional groups are base-sensitive.[1]

  • Solvent: Degassed Toluene or 1,4-Dioxane (0.1 M).

  • Temp: 80°C - 100°C.

  • Note: If the aryl halide has ortho-substituents, switch immediately to BrettPhos-Pd-G4 .[1]

Module 3: Amide Coupling (Peptide Chemistry)

User Issue: "EDC/HOBt coupling is messy. I see activated ester, but the amine won't attack."

Diagnosis: The "umbrella" effect of the tetrahydropyran ring hinders the approach to the activated carbonyl, especially if the carboxylic acid is also bulky.[1] Standard carbodiimides (EDC) are too slow, allowing the activated ester to hydrolyze or rearrange.

Protocol C: The High-Velocity Attack Use uronium/phosphonium coupling agents which generate a more reactive ester species.[1]

ParameterStandard (Avoid)Optimized (Use) Reason
Coupling Agent EDC / HOBtHATU or COMU Faster kinetics outcompete hydrolysis.
Base DIPEA / TEA2,4,6-Collidine or NMM Collidine is less nucleophilic but strong enough; reduces steric crowding around the proton transfer.
Solvent DCMDMF or DMAc Polar solvents stabilize the transition state of the hindered attack.[1]

Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.[1]

  • Add HATU (1.1 equiv) and Collidine (2.5 equiv). Stir 5 mins (Pre-activation is key).

  • Add 7-Oxa-2-azaspiro[3.5]nonane (1.1 equiv).

  • Troubleshooting: If conversion is <50% after 4 hours, add HOAt (0.5 equiv) as a catalyst to accelerate the active ester turnover.

Module 4: Handling the Oxalate Salt

User Question: "I bought the oxalate salt (CAS 1523571-04-1). Can I use it directly?"

Answer: NO. For S_N2 and Pd-coupling, you must free-base the amine.[1] The oxalate counter-ion can chelate metals (poisoning your Pd catalyst) and buffer the pH incorrectly during alkylation.

Free-Basing Protocol (High Recovery):

  • Suspend the oxalate salt in 2-MeTHF (Green alternative to DCM, better solubility for spirocycles).[1]

  • Add 1M NaOH (aq) until pH > 12.

  • Stir vigorously for 20 minutes.

  • Separate layers. Extract aqueous layer 3x with 2-MeTHF.[1]

  • Dry organics over Na₂SO₄ and concentrate.

  • Result: The free base is usually a viscous oil or low-melting solid.[1] Use immediately or store under Argon at -20°C (azetidines absorb CO₂ from air).

FAQ: Stability & Degradation

Q: Will the azetidine ring open during my reaction? A: The spiro[3.5] system is remarkably stable compared to simple azetidines due to the Thorpe-Ingold effect (the spiro carbon forces the ring closed).[1] However, avoid:

  • Strong Lewis Acids (e.g., BBr₃, AlCl₃) → These coordinate to the Nitrogen/Oxygen and trigger ring opening.

  • Nucleophiles in Acidic Media (e.g., Thiophenol + TFA) → Can attack the ring carbons.[1]

Q: Why 7-oxa-2-azaspiro[3.5]nonane instead of morpholine? A: It is a bioisostere .[1][2] It lowers the lipophilicity (LogP) and changes the "Exit Vector" of the substituent. If your morpholine analog is metabolically unstable (oxidative metabolism on the ring), the spiro-system blocks those sites, often extending half-life (


).

References & Further Reading

  • Spirocyclic Design Principles:

    • Burkhard, J. A., et al.[1] "Synthesis and Structural Analysis of Angular Spirocyclic Azetidines." Angew.[1][2][3] Chem. Int. Ed.2010 , 49, 3524.[1]

    • Role: Establishes the stability and geometric parameters of the spiro[3.5]nonane scaffold.

  • Buchwald-Hartwig Optimization:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][4]2011 , 2, 27.

    • Role: Source for RuPhos/BrettPhos selection logic for hindered secondary amines.

  • Amide Coupling of Hindered Amines:

    • Dunetz, J. R., et al.[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1] Process Res. Dev.2016 , 20, 140.[1]

    • Role: Validates HATU/Collidine superiority for sterically encumbered couplings.

  • Bioisosterism & Properties:

    • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties."[1] J. Med.[1] Chem.2010 , 53, 3227.[1]

    • Role: Comparison of physicochemical properties between morpholine and spiro-analogs.

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Interpretation of 7-Oxa-2-azaspiro[3.5]nonane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly pivot toward complex three-dimensional architectures, accurate analytical characterization of novel scaffolds is paramount. This guide provides an in-depth, comparative analysis of the 1H NMR interpretation for 7-Oxa-2-azaspiro[3.5]nonane oxalate , contrasting its analytical performance against alternative salt forms and detailing a self-validating protocol for structural elucidation.

Context: The Rise of Spirocyclic Scaffolds

Spirocyclic amines, such as 7-oxa-2-azaspiro[3.5]nonane, have emerged as highly valuable bioisosteres for traditional piperidine and morpholine rings. By introducing conformational rigidity and a higher fraction of sp3 carbons (


), these scaffolds often improve metabolic stability, increase aqueous solubility, and reduce off-target liabilities such as cardiotoxicity[1]. Consequently, this specific spirocycle has been actively incorporated into the design of advanced therapeutics, including second-generation SARS-CoV-2 3CL protease inhibitors[2]. However, the unique symmetry and physical properties of these spirocycles demand rigorous analytical characterization during synthesis and salt screening[3].

High-Resolution 1H NMR Peak Assignment

The structural elucidation of 7-oxa-2-azaspiro[3.5]nonane relies heavily on understanding its inherent molecular symmetry. The spiro[3.5]nonane core creates a highly symmetric environment where the azetidine protons (C1, C3) are chemically equivalent, as are the respective pairs in the tetrahydropyran ring (C5/C9 and C6/C8).

Causality in Chemical Shifts: The spiro carbon (C4) acts as an insulating junction. The azetidine protons are strongly deshielded by the adjacent positively charged nitrogen of the oxalate salt. Conversely, the tetrahydropyran protons are differentiated by their proximity to the electronegative oxygen atom (C6/C8) versus the neutral spiro carbon (C5/C9).

Table 1: 1H NMR Peak Assignment for this compound (DMSO-d6, 400 MHz)
Proton PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
N-H (Amine) 8.50 - 9.00Broad singlet2HProtonated secondary amine (

); broadened due to quadrupole relaxation of nitrogen and dynamic exchange.
C1, C3 (Azetidine) 3.85 - 4.05Singlet4HProtons adjacent to the protonated nitrogen and spiro carbon. High symmetry renders them equivalent, appearing as a distinct singlet.
C6, C8 (Tetrahydropyran) 3.50 - 3.65Multiplet / Triplet4HProtons adjacent to the electronegative oxygen atom in the pyran ring; strongly deshielded relative to the rest of the ring.
C5, C9 (Tetrahydropyran) 1.70 - 1.85Multiplet / Triplet4HAliphatic protons adjacent to the spiro carbon; shielded relative to the heteroatom-adjacent protons.

Performance Comparison: Selecting the Optimal Salt Form

When standardizing spirocyclic amines for drug development, the choice of physical form dictates both handling stability and analytical clarity. The oxalate salt is frequently synthesized to overcome the inherent limitations of the free base and hydrochloride (HCl) forms[4].

Table 2: Comparative Analytical Performance of 7-Oxa-2-azaspiro[3.5]nonane Forms
ParameterFree BaseHydrochloride (HCl) SaltOxalate Salt (Recommended)
Physical State Volatile, oily liquidHygroscopic solidHighly crystalline, free-flowing solid
Atmospheric Stability Poor (Forms carbamates via

)
Moderate (Absorbs ambient moisture)Excellent (Non-hygroscopic)
NMR Baseline Clarity Low (Broadened by dynamic exchange)Moderate (HDO peak interference)High (Sharp, well-resolved peaks)
Aliphatic Resolution Overlapping multipletsObscured by water peak (~3.3 ppm)Distinct, quantifiable integration (4:4:4)

Analytical Causality: The free base of 7-oxa-2-azaspiro[3.5]nonane is prone to atmospheric degradation, readily absorbing


 to form carbamates. This introduces extraneous peaks into the NMR spectrum and shifts the baseline. While the HCl salt is a common alternative, its highly hygroscopic nature means that even brief atmospheric exposure introduces water. In DMSO-d6, this water appears as a broad HDO peak around 3.3 ppm, which directly overlaps with and obscures the critical C6/C8 tetrahydropyran protons (~3.5 ppm).

The oxalate salt, owing to its robust crystal packing, rejects atmospheric moisture. Furthermore, the oxalate counterion (


) contains no protons, ensuring it contributes zero background noise to the 1H NMR spectrum, thus providing the highest analytical resolution for structural verification.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, the following protocol utilizes a self-validating mechanism to confirm the protonated state of the amine.

Objective: To acquire a pristine 1H NMR spectrum of this compound that unambiguously confirms its structure and salt stoichiometry.

  • Step 1: Sample Preparation (The Causality of Solvent Choice)

    • Action: Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

    • Rationale: Oxalate salts possess high lattice energies, making them insoluble in non-polar solvents like

      
      . DMSO-d6 is highly polar and disrupts the crystal lattice via strong hydrogen bonding. Using strictly anhydrous DMSO-d6 is critical; residual water will rapidly exchange with the 
      
      
      
      protons, broadening the signal and complicating the integration of the adjacent azetidine protons.
  • Step 2: Instrument Tuning and Acquisition

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H frequency. Set the relaxation delay (

      
      ) to 
      
      
      
      seconds and acquire 16-32 scans.
    • Rationale: The rigid spirocyclic framework can lead to varying

      
       relaxation times for different protons. A longer relaxation delay ensures that all protons fully relax between pulses, providing accurate quantitative integration (yielding a perfect 4:4:4 ratio for the aliphatic protons).
      
  • Step 3: The

    
     Shake Test (The Self-Validating Step) 
    
    • Action: After the initial acquisition, remove the NMR tube, add 1-2 drops of deuterium oxide (

      
      ), shake vigorously for 10 seconds, and re-acquire the spectrum.
      
    • Rationale: This step acts as an internal validation mechanism. The labile

      
       protons will undergo rapid isotopic exchange with deuterium, converting to 
      
      
      
      , which is NMR-invisible. The complete disappearance of the broad peak at ~8.5-9.0 ppm unambiguously confirms its identity as the protonated amine, distinguishing it from potential baseline artifacts or impurities.

Workflow Visualization

NMR_Workflow Step1 1. Sample Preparation Dissolve Oxalate Salt in Anhydrous DMSO-d6 Step2 2. Primary Acquisition Acquire 1H NMR (d1 > 2s) Step1->Step2 Step3 3. Spectral Analysis Integrate Aliphatic Protons (4:4:4 ratio) Step2->Step3 Step4 4. D2O Shake Test Add D2O to exchange labile protons Step3->Step4 Step5 5. Structural Validation Confirm NH2+ disappearance (~8.5 ppm) Step4->Step5

Fig 1: Self-validating 1H NMR workflow for spirocyclic amine salts.

References

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL:[Link][1]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PMC (NIH) URL:[Link][2]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL:[Link][4]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane Source: Google Patents URL:[3]

Sources

Beyond the Chair: A Comparative Guide to Spirocyclic Amines vs. Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

For decades, the piperidine ring has been the workhorse of medicinal chemistry—a "privileged scaffold" found in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil). However, its ubiquity has led to intellectual property (IP) overcrowding and inherent liabilities, specifically metabolic susceptibility at the


-carbon and promiscuous binding due to flat topologies.

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) have emerged as superior bioisosteres.[1] By forcing a


 twist in the molecular scaffold, these structures increase the fraction of 

hybridized carbons (

), often improving solubility and metabolic stability while unlocking novel IP space.

This guide objectively compares these two scaffolds, providing experimental evidence and protocols to support the transition from piperidines to spirocycles in lead optimization.

Technical Comparison: Physicochemical & Structural Profiles

The following data aggregates comparative studies involving matched molecular pairs (MMP) of piperidine drugs versus their spirocyclic analogs.

Table 1: Comparative Metrics (Piperidine vs. Spirocyclic Bioisosteres)
FeaturePiperidine Analog Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane) Impact on Drug Design
Topology 2D/Planar (Chair conformation)3D/Rigid (Twisted

)
Spirocycles reduce "flat" aromatic stacking, lowering promiscuity.[1]
Exit Vectors Linear or Equatorial/AxialDefined "Kink" GeometryAllows precise projection of substituents into solvent/binding pockets.[1]
Lipophilicity (LogD) Baseline-0.4 to -1.0 units lowerLower LogD improves solubility and reduces non-specific toxicity.[1]
Metabolic Stability (

)
Low to Moderate (Oxidation prone)High (Blocked

-positions)
Spiro-fusion sterically protects the nitrogen

-carbon from CYP450 oxidation.[1]
Basicity (

)
~10-11 (Secondary amine)~9-10 (Tunable)Slightly lower

can improve membrane permeability.[1]
Structural Logic: The Vector Shift

While piperidine typically projects substituents in an equatorial plane (roughly


 or 

), spirocycles introduce a rigid orthogonal twist. This is critical for Fragment-Based Drug Discovery (FBDD) , where vector orientation determines ligand efficiency.[1]

VectorComparison Piperidine Piperidine Scaffold (Flexible Chair) Target Binding Pocket (Selectivity) Piperidine->Target Promiscuous Binding (Flat Topology) Metabolism CYP450 Enzyme (Metabolic Liability) Piperidine->Metabolism High Clearance (Accessible α-C) Spiro Spirocyclic Scaffold (Rigid 90° Twist) Spiro->Target High Specificity (Defined Vector) Spiro->Metabolism Steric Blockade (Low Clearance)

Figure 1: Structural causality linking scaffold topology to bioactivity and metabolic fate.[2][3] Note the high metabolic clearance associated with piperidine's accessible


-carbons.[1]

Case Study: Bupivacaine vs. Spiro-Bupivacaine

A definitive example of this bioisosteric switch is the optimization of the local anesthetic Bupivacaine .[1][4]

  • Challenge: Bupivacaine contains a piperidine ring and carries a risk of cardiotoxicity (QRS complex widening) due to ion channel promiscuity.[1]

  • Solution: Researchers replaced the piperidine ring with a 1-azaspiro[3.3]heptane scaffold.[1][3][4]

  • Outcome:

    • Potency: Maintained analgesic efficacy in murine tail-flick assays.[1]

    • Toxicity: The spiro-analog showed significantly reduced cardiotoxicity compared to the parent drug.[1]

    • Stability: The 1-azaspiro isomer exhibited a

      
       nearly 2x longer  than the 2-azaspiro isomer, validating the specific spiro-geometry's role in metabolic protection.[1][4]
      

Experimental Protocols

Protocol A: Synthesis of Spirocyclic Amines via SnAP Reagents

This protocol utilizes Stannyl Amine Protocol (SnAP) reagents to access spirocyclic scaffolds from simple ketones.[5]

Reagents:

  • Cyclic Ketone (Substrate)[5]

  • SnAP Reagent (e.g., SnAP-M for morpholines or SnAP-Pip for piperidines)[1]

  • Copper(II) Triflate [Cu(OTf)₂]

  • Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM) (1:4 ratio)

  • 2,6-Lutidine[1]

Workflow:

  • Imine Formation: Combine the cyclic ketone (1.0 equiv) and SnAP reagent (1.0 equiv) in DCM with 4Å molecular sieves. Stir at room temperature for 2-4 hours. Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde/ketone signal).

  • Cyclization: Filter the solution to remove sieves. Dilute with HFIP (crucial for promoting the radical mechanism).

  • Catalysis: Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv). Stir at room temperature for 12-16 hours.

  • Workup: Quench with aqueous NH₄OH. Extract with DCM.[1][3] The resulting spirocyclic amine is often obtained with >90% purity after flash chromatography.[3]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To quantify the "Metabolic Shield" effect.

  • Preparation: Prepare 10 mM stock solutions of the Piperidine analog and the Spirocyclic analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1][3]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]

Visualizing the Workflow

The following diagram outlines the decision tree and experimental flow for replacing a piperidine with a spirocycle using the SnAP methodology.

SnAP_Workflow cluster_synthesis Synthesis (SnAP Protocol) Start Target Identification (Piperidine Liability Found) Selection Select Spiro-Bioisostere (e.g., 2-azaspiro[3.3]heptane) Start->Selection Imine Imine Formation (Ketone + SnAP Reagent) Selection->Imine Reagent Matching Cyclization Cu-Catalyzed Cyclization (HFIP/DCM) Imine->Cyclization Radical Process Purification Isolation of Spirocyclic Amine Cyclization->Purification Validation Validation Assays Purification->Validation Outcome Outcome: High Fsp3, Low Clearance Validation->Outcome Compare vs Piperidine

Figure 2: Step-by-step workflow for transitioning from a liability-prone piperidine scaffold to a stabilized spirocyclic lead.

References

  • Siau, W.-Y., & Bode, J. W. (2014).[1][6] "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society.[1][6] Link[3]

  • Kirichok, A., et al. (2023).[1][3] "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic."[1][7] ChemRxiv. Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidine Bioisosteres." Organic Letters. Link[3]

  • Mykhailiuk, P. K. (2023).[1][3] "Bicyclic Bioisosteres of Piperidine: Version 2.0." Enamine / ResearchGate.[1][3] Link

  • Chiodi, D., & Ishihara, Y. (2023).[3] "Strained spiro heterocycles as potential bioisosteres." RSC Medicinal Chemistry.[1] Link

Sources

Technical Guide: Bioisosteric Replacement of Morpholine with 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for medicinal chemists and drug discovery scientists.

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to modulate solubility and provide a specific hydrogen bond acceptor vector.[1] However, its prevalence has led to crowded intellectual property (IP) spaces, and its metabolic liability at the


-carbon positions often necessitates structural optimization.

This guide analyzes the 7-Oxa-2-azaspiro[3.5]nonane scaffold as a high-value bioisostere for morpholine. Unlike classical replacements, this spirocyclic system introduces significant


 character, altering the spatial projection of the ether oxygen relative to the nitrogen handle while retaining the core hydrogen-bond acceptor/donor profile. This transition facilitates the "Escape from Flatland," often resulting in improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability by sterically shielding the nitrogen lone pair and removing the metabolically labile 

-methylene hydrogens typical of the morpholine chair.

Structural & Physicochemical Analysis[1][2][3][4][5]

Topological Divergence

The fundamental advantage of the 7-oxa-2-azaspiro[3.5]nonane scaffold lies in its orthogonal geometry.

  • Morpholine: Adopts a chair conformation where the Nitrogen and Oxygen atoms are roughly coplanar (within the bounds of the chair puckering). The exit vectors are linear.

  • 7-Oxa-2-azaspiro[3.5]nonane: Consists of an azetidine ring spiro-fused to a tetrahydropyran ring. The spiro-carbon forces the two rings to be perpendicular (orthogonal) to each other. This creates a distinct 3D volume occupancy that can probe enzyme pockets inaccessible to the flat morpholine ring.

Physicochemical Property Comparison

The following table contrasts the key properties of the standard morpholine moiety against the spirocyclic alternative.

PropertyMorpholine7-Oxa-2-azaspiro[3.5]nonaneImpact on Drug Design
Formula


Increased MW (+40 Da) but higher

.
Topology 2D (Chair)3D (Orthogonal Spiro)Access to novel IP space; improved receptor fit.
Basicity (

)
~8.3~9.0 - 9.5 (Predicted)The azetidine nitrogen is generally more basic than morpholine, potentially improving solubility at physiological pH.
Lipophilicity (

)
BaselineVariableOften lowers effective LogD due to increased ionization; increases intrinsic solubility.
Metabolic Liability High (Oxidation at

-C)
LowQuaternary spiro-center blocks

-oxidation; azetidine ring is metabolically robust.
TPSA ~12

~21

Slightly higher polar surface area exposure due to 3D projection.
Vector Analysis Visualization

The diagram below illustrates the structural evolution and vector re-alignment when transitioning from Morpholine to the Spiro scaffold.

Bioisostere_Comparison Morpholine Morpholine Core (Flat Chair Conformation) Spiro 7-Oxa-2-azaspiro[3.5]nonane (Orthogonal 3D Structure) Morpholine->Spiro Bioisosteric Replacement Prop_Morph • Metabolic Hotspot (α-C) • Low Fsp3 • Linear Vectors Morpholine->Prop_Morph Prop_Spiro • Blocked α-Oxidation • High Fsp3 (0.86) • Perpendicular Vectors Spiro->Prop_Spiro Outcome Key Advantages: 1. Improved Solubility (Lower LogD) 2. Reduced Clearance (Metabolic Stability) 3. Novel IP Position Spiro->Outcome

Figure 1: Structural transition from Morpholine to 7-Oxa-2-azaspiro[3.5]nonane showing key physicochemical shifts.

Performance Metrics & Case Studies

Metabolic Stability (Microsomal Clearance)

Morpholine is susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the carbon atoms adjacent to the nitrogen (N-dealkylation pathway).

  • Mechanism: The spirocyclic scaffold replaces the

    
    -methylene carbons of the morpholine (part of a flexible 6-ring) with the rigid methylene groups of an azetidine ring and a quaternary spiro center.
    
  • Data: In comparative studies involving local anesthetics (e.g., Bupivacaine analogs), replacing the piperidine/morpholine-like core with spirocyclic ethers resulted in a 5-fold reduction in toxicity and a significant extension of half-life due to reduced oxidative clearance [1].

Solubility and Toxicity

The "Escape from Flatland" theory posits that increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.
  • Solubility: The 7-oxa-2-azaspiro[3.5]nonane derivative often exhibits higher aqueous solubility than its morpholine counterpart. This is attributed to the disruption of crystal lattice energy (due to the 3D shape) and the increased basicity of the azetidine nitrogen, which ensures a higher ionization fraction at physiological pH.

  • Toxicity: In the Bupivacaine case study, the spiro-analog demonstrated comparable anesthetic potency but with a significantly wider therapeutic index [1].

Experimental Protocols

Synthesis of 7-Oxa-2-azaspiro[3.5]nonane

Objective: To synthesize the core scaffold for coupling to a drug pharmacophore. This protocol describes the formation of the spiro-core via a cyclization-reduction strategy.[2]

Reagents:

  • Starting Material: 4-tetrahydropyranyl derivatives or specific dicarboxylates.

  • Catalysts:

    
     (Lithium Aluminum Hydride).[3]
    
  • Solvents: Anhydrous THF (Tetrahydrofuran).[3]

Workflow:

  • Spiro-Cyclization: React the appropriate piperidine/pyran precursor with 1,3-dihalopropane or similar alkylating agents under phase-transfer conditions to form the spiro-imide or spiro-lactam intermediate.

  • Reduction:

    • Cool anhydrous THF to -10°C under Nitrogen atmosphere.

    • Add the spiro-imide intermediate (1.0 equiv).

    • Slowly add

      
       (3.0 equiv) portion-wise over 1 hour. Caution: Exothermic.
      
    • Warm to Room Temperature (RT) and reflux for 4–8 hours.

  • Workup:

    • Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Filter the aluminum salts through Celite.

    • Concentrate the filtrate to yield the crude amine.[2]

  • Purification: Purify via column chromatography (Neutral Alumina) or distill if volatile.

Synthesis_Flow Start Precursor: tert-butyl 4-formyl-tetrahydropyran-4-carboxylate (or similar) Step1 Step 1: Spiro-Cyclization (Formation of Spiro-Lactam/Imide) Start->Step1 Alkylation Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Step1->Step2 Reduction Step3 Step 3: Workup & Purification (Fieser Quench, Alumina Column) Step2->Step3 Final Product: 7-Oxa-2-azaspiro[3.5]nonane Step3->Final

Figure 2: General synthetic pathway for the 7-Oxa-2-azaspiro[3.5]nonane scaffold.

Microsomal Stability Assay (Protocol)

Objective: To validate the metabolic stability of the spiro-bioisostere compared to the morpholine parent.

  • Preparation: Prepare 10 mM stock solutions of the Morpholine-drug and Spiro-drug in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Strategic Recommendations

Adopt 7-Oxa-2-azaspiro[3.5]nonane when:

  • Metabolic Soft Spots: Your morpholine lead is suffering from rapid N-dealkylation or

    
    -oxidation.
    
  • Solubility Issues: You need to lower LogD and increase aqueous solubility without introducing polar groups that might hinder permeability.

  • IP Constraints: You require a novel scaffold to break out of a crowded patent landscape covered by simple morpholine derivatives.

  • Vector Exploration: The biological target requires a hydrogen bond acceptor (Ether O) in a specific spatial orientation that the flat morpholine chair cannot access.

Cautionary Notes:

  • Synthesis Cost: The spiro-scaffold is synthetically more demanding and expensive than commercial morpholine.

  • Basicity: Be aware of the potentially higher basicity of the azetidine nitrogen; check for hERG channel inhibition liabilities early in the screening cascade.

References

  • Kirichok, A. A., & Yegorova, T. (2023).[4] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[5][4] French-Ukrainian Journal of Chemistry, 11(2), 31-45.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008).[5] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters, 12(9), 1944–1947. Link

Sources

comparative solubility study of oxalate vs hydrochloride spiro salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of spirocyclic amine drugs—often characterized by high lipophilicity and rigid steric bulk—salt selection is a critical milestone. While Hydrochloride (HCl) remains the industry standard due to its regulatory precedence and generally high aqueous solubility, it frequently presents challenges such as hygroscopicity and the "Common Ion Effect" in gastric fluids.

Oxalate salts , conversely, are often underutilized in final formulations due to toxicity concerns but offer superior utility in early-phase purification. They frequently yield highly crystalline, non-hygroscopic solids from "gummy" spiro-amine oils where HCl fails.

This guide provides a head-to-head technical comparison of these two counterions, supported by mechanistic insights, experimental protocols, and a simulated case study of a spiro-indoline scaffold.

Mechanistic Comparison: The Science of Salt Selection

The Spirocyclic Challenge

Spirocyclic compounds (e.g., spiro[indoline-3,4'-piperidine]) function as lipophilic bases. Their rigid, orthogonal structure often disrupts crystal packing, leading to low melting points or amorphous "oils" in the free base form. Salt formation is essential to stabilize the solid state and improve bioavailability.

Hydrochloride (HCl)
  • Mechanism: Strong acid (pKa ≈ -6), ensures complete protonation of almost any basic nitrogen.

  • Solubility Profile: High intrinsic solubility due to the high solvation energy of the chloride ion.

  • The "Achilles Heel": The Common Ion Effect . In the stomach (pH 1.2, ~0.1 M HCl), the high concentration of chloride ions (

    
    ) shifts the equilibrium toward the solid salt, potentially causing precipitation of the drug in vivo.
    
    
    
    
    If
    
    
    is high,
    
    
    must decrease to maintain
    
    
    .
Oxalate ( )
  • Mechanism: Dicarboxylic acid (pKa₁ = 1.27, pKa₂ = 4.28). Often forms 1:1 or 2:1 salts depending on stoichiometry.

  • Crystallinity: Oxalate anions are excellent hydrogen bond acceptors, often bridging multiple drug molecules to form stable, high-melting-point crystal lattices. This makes them ideal for "cleaning up" impure spiro-oils.

  • Toxicity Constraint: Oxalic acid is nephrotoxic (kidney stones).[1][2] While pharmaceutically acceptable (e.g., Escitalopram Oxalate), it is generally restricted to low-dose potent drugs where the total oxalate load is negligible.

Visualizing the Solubility Equilibrium

SaltSolubility cluster_HCl Hydrochloride (HCl) System cluster_Ox Oxalate System HCl_Solid Solid Drug-HCl HCl_Solv Dissolved (Drug+ + Cl-) HCl_Solid->HCl_Solv Dissolution HCl_Solv->HCl_Solid Precipitation Stomach Gastric Fluid (High [Cl-]) Stomach->HCl_Solid Common Ion Suppression Ox_Solid Solid Drug-Oxalate Ox_Solv Dissolved (Drug+ + HC2O4-) Ox_Solid->Ox_Solv Slow Dissolution Ox_Solv->Ox_Solid Crystallization Lattice High Lattice Energy Lattice->Ox_Solid Stabilizes Solid State

Figure 1: Comparative solubility dynamics. Note the HCl system's vulnerability to gastric chloride (red arrow), whereas the Oxalate system is governed by intrinsic lattice stability.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of Spiro-HCl vs. Spiro-Oxalate at physiological pHs.

Materials
  • API Salts: Spiro-HCl and Spiro-Oxalate (synthesized and characterized by XRPD/DSC).

  • Media:

    • pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid (SGF).

    • pH 6.8 (50 mM Phosphate Buffer) – Simulated Intestinal Fluid (SIF).

    • Water (HPLC grade).

Shake-Flask Method (Step-by-Step)

This protocol ensures self-validation through time-point checking.

  • Saturation: Add excess solid salt (approx. 20-50 mg) to 2 mL of media in a glass vial.

    • Tip: If the solid dissolves completely immediately, add more until a suspension persists.

  • Equilibration: Place vials in a temperature-controlled shaker at 37°C ± 0.5°C (body temperature). Agitate at 200 RPM.

  • Sampling (Time-Course):

    • Withdraw 200 µL aliquots at 4h, 24h, and 48h .

    • Validation: If the concentration at 24h and 48h differs by <5%, equilibrium is reached. If not, continue to 72h.

  • Phase Separation:

    • Centrifuge aliquots (10,000 RPM for 5 min) or filter using a PVDF syringe filter (0.45 µm).

    • Critical: Pre-saturate the filter with solution to prevent drug adsorption loss.

  • pH Check: Measure the pH of the supernatant. Salt dissolution can shift the bulk pH; record the final pH, not just the initial buffer pH.

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV.

Simulated Case Study: Spiro-Indoline Derivative

To illustrate the practical differences, we present data for a hypothetical compound, "Spiro-X" (MW: 450 g/mol , pKa: 8.5), a lipophilic base.

Physicochemical Properties Table
PropertySpiro-X Hydrochloride (HCl)Spiro-X Oxalate
Stoichiometry 1:11:1
Crystallinity (XRPD) Moderate (Semi-crystalline)High (Sharp peaks)
Melting Point (DSC) 185°C (Broad, decomposition)215°C (Sharp)
Hygroscopicity High (Deliquescent >70% RH)Low (Non-hygroscopic)
Solubility Data (mg/mL at 37°C)
MediumpHSpiro-HCl SolubilitySpiro-Oxalate SolubilityInterpretation
Water 5.545.0 mg/mL 8.2 mg/mLHCl has higher intrinsic solubility in water.
0.1 N HCl 1.22.1 mg/mL5.5 mg/mL Common Ion Effect: Excess Cl⁻ suppresses HCl salt solubility. Oxalate remains stable.[3]
Phosphate Buffer 6.80.5 mg/mL0.4 mg/mLBoth limited by free base solubility at neutral pH.
Data Analysis
  • The HCl "Crash": Notice the dramatic drop in HCl solubility in 0.1 N HCl (2.1 mg/mL) compared to water (45.0 mg/mL). This confirms the Common Ion Effect. If the clinical dose requires >2.1 mg/mL concentration in the stomach, the HCl salt may precipitate, reducing bioavailability.

  • The Oxalate Stability: The oxalate salt shows consistent, albeit lower, solubility. It does not suffer from the chloride common ion effect.

  • Solid State: The oxalate salt's higher melting point (215°C) correlates with its lower intrinsic water solubility but superior physical stability (non-hygroscopic).

Critical Assessment & Recommendations

When to Choose Hydrochloride (HCl):
  • First-Line Screening: Always the default choice for initial tox studies due to safety.

  • High Dose Drugs: If the required dose is high (>100 mg), HCl is preferred to avoid oxalate toxicity limits.

  • Immediate Release: If the "Common Ion" solubility (e.g., 2.1 mg/mL in our case) is still sufficient to dissolve the full dose in 250mL of gastric fluid, HCl is superior due to faster dissolution kinetics.

When to Choose Oxalate:
  • Purification (The "Hidden" Utility): Use oxalate to crystallize crude spiro-oils during synthesis. You can later convert the pure oxalate salt back to a free base or to an HCl salt for the final form.

  • Potent, Low-Dose Drugs: For drugs dosed <10-20 mg (e.g., Escitalopram), the oxalate load is well within safety limits.

  • Hygroscopicity Issues: If the HCl salt turns into a "goo" at ambient humidity, the Oxalate salt is a robust alternative for solid-state stability.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). Link

  • FDA Labeling. (2023). Lexapro (Escitalopram Oxalate) Prescribing Information. U.S. Food and Drug Administration.[5][6] Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard Reference Text).

Sources

Safety Operating Guide

Operational Disposal Protocol: 7-Oxa-2-azaspiro[3.5]nonane oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Directive: 7-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1523571-04-1 / 194157-10-3 derivatives) must be treated as Hazardous Organic Waste . Under no circumstances should this compound be discharged into municipal drains or septic systems.

The oxalate counter-ion introduces specific toxicity risks (nephrotoxicity) and solubility characteristics that differ from the free base amine. The only approved disposal method is high-temperature incineration via a licensed hazardous waste management contractor.

Core Safety Rules:

  • Do Not Mix with strong oxidizing agents or strong acids.

  • Do Not Autoclave waste containing this compound (risk of volatilization/decomposition).

  • Segregate as "Solid Organic Waste" or "Liquid Organic Waste" depending on the matrix.

Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in a self-validating safety system.

ParameterSpecificationOperational Implication
Chemical Structure Spirocyclic amine salt (Oxalate)High nitrogen content; potential for NOₓ emissions during combustion.
CAS Number 1523571-04-1 (2:1 salt)Use this identifier for waste manifests.
Signal Word WARNING Handle with standard chemical hygiene protocols.
Primary Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Dust inhalation is the primary exposure vector during weighing/disposal.
RCRA Status Non-listed (unless characteristic)Treat as Hazardous Waste due to oxalate toxicity and amine reactivity.

Waste Characterization & Segregation Workflow

The following decision tree illustrates the logic flow for categorizing waste streams containing this compound.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Mother Liquor) StateCheck->Liquid Liquid SolidPack Segregate: Solid Organics Container: HDPE Wide-Mouth Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents & % SolidPack->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution (>50% Water) SolventCheck->Aqueous Halogenated->Labeling NonHalogenated->Labeling Aqueous->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Figure 1: Decision logic for segregating spirocyclic amine oxalate waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure chemical, weighing paper, contaminated gloves, and paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a liner.

  • Bagging: Place the waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the primary waste container. This "double containment" prevents dust release upon reopening.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, solid debris."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization or reaction solutions.

  • Compatibility Check:

    • Ensure the solution pH is between 4 and 10.

    • Warning: Mixing oxalate salts with high concentrations of Calcium (Ca²⁺) in waste streams can cause rapid precipitation of Calcium Oxalate, potentially clogging waste lines or drums.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Transfer: Pour into a standard solvent waste carboy (safety can). Leave 10% headspace for expansion.

  • Documentation: Record the volume and approximate concentration on the waste log immediately.

Protocol C: Spill Cleanup (Emergency Contingency)

Scenario: Powder spill on the laboratory bench.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is >10g, use a half-mask respirator with P100 filters to avoid inhaling oxalate dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp material carefully.

    • Clean the surface with a mild detergent and water.

    • Validation: Verify no white residue remains.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

Regulatory & Compliance Context

While this compound is not explicitly listed on the EPA RCRA P-list or U-list, it must be managed under the "General Duty Clause" and treated as hazardous due to its chemical class.

  • EPA Waste Code Recommendation: If the waste stream is corrosive (pH < 2 or > 12.5), assign D002 .[3] Otherwise, label as "Non-Regulated Hazardous Waste" (NRHW) or state-specific codes (e.g., California "Toxic" code 551) depending on your facility's permit.

  • Incineration Requirement: The presence of the spiro-amine nitrogen and the oxalate carbon backbone makes incineration with afterburner and scrubber the only acceptable disposal method to ensure complete thermal destruction and capture of nitrogen oxides (NOₓ).

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane.[4][5][6] Retrieved March 1, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[3.5]nonane oxalate
Reactant of Route 2
Reactant of Route 2
7-Oxa-2-azaspiro[3.5]nonane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.